5-methoxy-1H-pyrazolo[3,4-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-2-5-3-9-10-6(5)4-8-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHHBXAFEMTGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506258 | |
| Record name | 5-Methoxy-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-07-0 | |
| Record name | 5-Methoxy-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Protocol for 5-methoxy-1H-pyrazolo[3,4-c]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocol for 5-methoxy-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the classical Huisgen indazole synthesis, adapted from the work of Chapman and Hurst, and further refined for substituted analogs.
Core Synthesis Pathway
The synthesis of this compound is achieved through a two-step process commencing with the appropriately substituted 3-acetamido-4-methylpyridine. The key steps involve the nitrosation of the acetamido group followed by an intramolecular cyclization to form the pyrazole ring fused to the pyridine core.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are based on the general methods described by Chapman and Hurst for the synthesis of pyrazolo[3,4-c]pyridines, and adapted for the 5-methoxy analog.
Materials and Reagents
| Reagent | Supplier | Purity |
| 3-Amino-5-methoxy-4-picoline | Commercially available | >95% |
| Acetic Anhydride | Standard Supplier | ACS Grade |
| Sodium Nitrite | Standard Supplier | ACS Grade |
| Dichloroethane (DCE) | Standard Supplier | Anhydrous |
| Methanol (MeOH) | Standard Supplier | Anhydrous |
| Sodium Methoxide (NaOMe) | Standard Supplier | 95% |
| Dichloromethane (DCM) | Standard Supplier | ACS Grade |
| Saturated Sodium Bicarbonate Solution | In-house preparation | - |
| Brine | In-house preparation | - |
| Anhydrous Magnesium Sulfate | Standard Supplier | ACS Grade |
Step 1: Synthesis of 3-Acetamido-5-methoxy-4-methylpyridine
A solution of 3-amino-5-methoxy-4-picoline in a suitable solvent (e.g., dichloromethane) is treated with acetic anhydride in the presence of a mild base (e.g., pyridine or triethylamine) at room temperature. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-acetamido-5-methoxy-4-methylpyridine, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
To a solution of 3-acetamido-5-methoxy-4-methylpyridine in a mixture of acetic anhydride and dichloroethane, sodium nitrite is added portion-wise at room temperature. The reaction mixture is then heated to 90 °C for 20 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with a solution of sodium methoxide in methanol at room temperature for 1 hour to effect deacetylation and cyclization. The reaction mixture is neutralized with a suitable acid, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis, based on reported yields for analogous compounds.[1]
| Step | Starting Material (SM) | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1. Acetylation | 3-Amino-5-methoxy-4-picoline | Acetic Anhydride, Pyridine | Dichloromethane | 25 | 4 | 3-Acetamido-5-methoxy-4-methylpyridine | ~90-95 |
| 2. Nitrosation, Cyclization & Deacetylation | 3-Acetamido-5-methoxy-4-methylpyridine | NaNO₂, Ac₂O, then NaOMe, MeOH | Dichloroethane | 90, then 25 | 20, then 1 | This compound | ~80-90 |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow diagram for the synthesis and purification of the target compound.
Safety Precautions
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.
-
Dichloroethane: Carcinogen. Use only in a well-ventilated fume hood.
-
Sodium Methoxide: Corrosive and reacts violently with water. Handle with care in an inert atmosphere.
All experimental procedures should be carried out by trained personnel in a well-equipped chemical laboratory, following all institutional safety guidelines.
References
Mass Spectrometry Analysis of 5-methoxy-1H-pyrazolo[3,4-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-methoxy-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of interest in pharmaceutical and drug development research. Due to the limited availability of direct experimental mass spectral data for this specific compound in public literature, this guide presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry and the known fragmentation behavior of related pyrazole, pyridine, and methoxy-substituted aromatic compounds. This document offers detailed, albeit generic, experimental protocols for sample analysis, predicted quantitative data for key ionic fragments, and visual diagrams to illustrate the proposed fragmentation pathways and experimental workflows. The information herein is intended to serve as a valuable predictive resource for researchers involved in the characterization and analysis of this compound and structurally similar molecules.
Introduction
This compound is a nitrogen-containing heterocyclic compound with a molecular weight of 149.15 g/mol and the empirical formula C₇H₇N₃O.[1] Its structure, featuring a fused pyrazole and pyridine ring system with a methoxy substituent, makes it a molecule of significant interest in medicinal chemistry and drug discovery. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel chemical entities. This guide outlines the expected behavior of this compound under electron ionization (EI) mass spectrometry, providing a foundational understanding for its analysis.
Predicted Mass Spectrometry Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) mass spectrometry. The fragmentation is predicted to be initiated by the formation of the molecular ion ([M]•+), which then undergoes a series of fragmentation reactions.
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss | Notes |
| [M]•+ (Molecular Ion) | 149 | - | The parent ion of this compound. |
| [M-CH₃]⁺ | 134 | •CH₃ (Methyl radical) | Loss of the methyl group from the methoxy substituent. |
| [M-HCN]•+ | 122 | HCN (Hydrogen cyanide) | A common fragmentation pathway for pyrazole rings.[2][3] |
| [M-CO]•+ | 121 | CO (Carbon monoxide) | Loss of carbon monoxide from the [M-CH₃]⁺ fragment. |
| [M-N₂]•+ | 121 | N₂ (Nitrogen gas) | A characteristic fragmentation of the pyrazole ring.[2] |
| [M-OCH₃]⁺ | 118 | •OCH₃ (Methoxy radical) | Loss of the entire methoxy group. |
| [C₅H₄N]⁺ | 78 | C₂H₃N₂O | Fragment corresponding to the pyridine ring. |
Experimental Protocols
While a specific, validated protocol for this compound is not publicly available, the following provides a general methodology for the analysis of this and similar heterocyclic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
3.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentration range for analysis.
-
Sample Introduction: A direct insertion probe or a gas chromatograph can be used for sample introduction into the mass spectrometer. For GC-MS, ensure the compound is amenable to volatilization without degradation.
3.2. Gas Chromatography (GC) Parameters (for GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for the separation of such heterocyclic compounds.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3.3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
Visualization of Pathways and Workflows
4.1. Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
4.2. General Experimental Workflow
This diagram outlines a typical workflow for the analysis of a novel compound like this compound using GC-MS.
Caption: Workflow for GC-MS analysis of a novel compound.
Conclusion
This technical guide provides a foundational, albeit predictive, framework for the mass spectrometry analysis of this compound. The presented data and protocols are based on established principles of mass spectrometry and knowledge of related chemical structures. It is crucial for researchers to validate these predicted fragmentation patterns with experimental data obtained from a pure standard of the compound. The methodologies and visualizations provided herein are intended to guide the experimental design and data interpretation for the structural elucidation and analysis of this and other novel pyrazolopyridine derivatives in a drug discovery and development context.
References
An In-depth Technical Guide to the Crystal Structure of Pyrazolopyridine Derivatives
A focus on methoxy-substituted analogues in the absence of public crystallographic data for 5-methoxy-1H-pyrazolo[3,4-c]pyridine.
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the crystal structure of pyrazolopyridine derivatives, with a particular focus on methoxy-substituted analogues. A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific crystal structure data for this compound derivatives. However, the synthesis of the 5-methoxy-pyrazolo[3,4-c]pyridine scaffold has been reported.[1] In light of this, this guide presents a detailed analysis of closely related methoxy-substituted pyrazole and pyrazolopyridine compounds for which crystallographic data are available. The methodologies and structural features discussed herein provide a valuable framework for researchers working on the discovery and development of novel pyrazolopyridine-based therapeutic agents.
Data Presentation: Crystallographic Data of Representative Analogues
The following table summarizes key crystallographic data for selected methoxy-substituted pyrazole and pyrazolopyridine derivatives. This data is essential for understanding the solid-state conformation and packing of these molecules, which can significantly influence their physicochemical properties and biological activity.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde[2] | C₁₈H₁₈N₂O₂ | Monoclinic | P2₁/c | 12.0839(9) | 6.4197(5) | 19.7427(18) | 104.8264(12) | 1480.5(2) | 4 |
| bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]}iron(II) dimethanol dichloroform solvate[3] | [Fe(C₁₈H₁₅N₆O₂)₂]·2CH₃OH·2CHCl₃ | Triclinic | P-1 | 11.045(2) | 13.621(3) | 18.006(4) | 81.33(3) | 2650.1(9) | 2 |
| (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate[4] | C₁₆H₁₅N₃O₂·H₂O | Monoclinic | P2₁/c | 16.9676(10) | 7.0266(5) | 12.6135(6) | 93.004(3) | 1501.77(16) | 4 |
| (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone[5] | C₂₁H₁₇N₃O₂ | Monoclinic | P2₁/n | 14.7164(7) | 16.7306(9) | 7.0733(3) | 94.857(2) | 1735.29(14) | 4 |
Experimental Protocols
The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from the initial synthesis of the compound to the final refinement of the crystallographic data. The following sections detail generalized methodologies based on the protocols reported for the representative analogues.
Synthesis and Crystallization
The synthesis of pyrazolopyridine scaffolds can be achieved through various synthetic routes. A common approach involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by annulation of the pyridine ring.[6] For the crystallization of the final compounds, a variety of techniques can be employed. Slow evaporation of a saturated solution is a frequently used method. The choice of solvent is critical and is often determined empirically. Common solvents for crystallization of these types of heterocyclic compounds include ethanol, methanol, dimethylformamide (DMF), and chloroform, or mixtures thereof.
Example Protocol for Synthesis and Crystallization:
A representative synthesis for a pyrazolo[3,4-b]pyridine derivative involves heating the corresponding 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid. The resulting precipitate is then collected and recrystallized from a suitable solvent such as ethanol to yield single crystals suitable for X-ray diffraction.[7]
In another example, for an iron(II) complex involving a dimethoxyphenyl-substituted pyrazolyl-pyridine ligand, single crystals were obtained using a layering technique. A solution of the metal salt and the ligand in acetone and chloroform was layered with a methanol-chloroform mixture, followed by a top layer of methanol with triethylamine. This slow diffusion method yielded high-quality single crystals over several weeks.[3]
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.
Data Collection:
A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector to collect the diffraction pattern as the crystal is rotated.
Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data using full-matrix least-squares on F². In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the calculated and observed structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow from the synthesis of a pyrazolopyridine derivative to its crystal structure determination and analysis.
Caption: Generalized workflow for the synthesis and crystallographic analysis of pyrazolopyridine derivatives.
This guide provides a foundational understanding of the crystallographic analysis of methoxy-substituted pyrazolopyridine analogues. While direct structural data for this compound derivatives remains elusive in the public domain, the presented data and methodologies for related compounds offer valuable insights for researchers in the field of medicinal chemistry and drug design. The detailed experimental protocols and the visualized workflow serve as a practical reference for the synthesis and structural elucidation of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II)–methanol–chloroform (1/2/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 5-methoxy-1H-pyrazolo[3,4-c]pyridine in organic solvents
An In-Depth Technical Guide to the Solubility of 5-methoxy-1H-pyrazolo[3,4-c]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This compound is a heterocyclic compound of interest within fragment-based drug discovery, largely due to its structural resemblance to purines. This guide provides a comprehensive overview of the . In the absence of publicly available quantitative solubility data, this document focuses on its predicted solubility profile based on molecular structure, qualitative observations from synthetic procedures, and a detailed experimental protocol for its empirical determination.
Introduction to this compound
This compound (CAS Number: 76006-07-0, Molecular Formula: C₇H₇N₃O) is an aromatic heterocyclic compound. Its core structure, a pyrazolopyridine, is a key scaffold in medicinal chemistry. The pyrazolo[3,4-c]pyridine core is noted for its structural similarity to purine, suggesting its potential to interact with a variety of biological targets such as kinases. Consequently, understanding its physicochemical properties, particularly solubility, is essential for its advancement in any drug discovery pipeline.
Solubility dictates the choice of solvents for chemical synthesis, purification, formulation, and biological screening. Poor solubility can lead to challenges in achieving desired concentrations for assays, resulting in unreliable data and hindering the formulation of effective drug products.
Predicted and Qualitative Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound features both polar and nonpolar characteristics, which will dictate its behavior in various organic solvents.
-
Polar Features: The presence of nitrogen atoms in the bicyclic ring system and the oxygen atom of the methoxy group allows for hydrogen bonding with protic solvents. These features contribute to its polarity.
-
Nonpolar Features: The aromatic pyrazolopyridine core itself is largely nonpolar.
This duality suggests that the compound will exhibit a range of solubilities across different solvent classes. While specific quantitative data is not available in the literature, a qualitative profile can be inferred from solvents used in its synthesis and purification. For instance, procedures mention the use of dichloroethane (DCE) as a co-solvent and methanol (MeOH) for deacetylation steps, implying at least moderate solubility in these solvents.
Table 1: Inferred Qualitative Solubility of this compound in Select Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale / Notes |
| Polar Protic | Methanol, Ethanol | Good to Moderate | Capable of hydrogen bonding with the nitrogen and oxygen atoms of the compound. Often used in purification steps. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Strong dipole-dipole interactions can effectively solvate the molecule. DMSO is a common solvent for preparing stock solutions for biological assays.[1] |
| Intermediate Polarity | Dichloromethane (DCM), Chloroform, Dichloroethane (DCE) | Moderate | Balances polarity and nonpolarity, likely effective for dissolving the compound. DCE has been noted as a co-solvent in its synthesis. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The polar nature of the methoxy group and ring nitrogens limits solubility in highly nonpolar solvents. |
Note: This table is based on general principles of solubility and qualitative observations. Empirical testing is required to establish quantitative values.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[2][3] The following is a generalized protocol that can be adapted for this compound.
Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is visually confirmed by the presence of undissolved solid material throughout the experiment.
-
Record the mass of the compound added.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator within an incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[2][4] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration in solution has reached a plateau.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or directly filter the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis
-
Prepare a calibration curve by plotting the HPLC peak area against a series of known concentrations of the compound.
-
Use the equation derived from the linear regression of the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the test solvent, typically expressed in mg/mL or µg/mL.
Visualization of Experimental Workflow
To effectively plan and execute solubility studies within a drug discovery context, a structured workflow is essential. The following diagram illustrates a typical process, moving from high-throughput screening to more definitive thermodynamic measurements.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not currently available in public-domain literature, its molecular structure suggests moderate to good solubility in polar organic solvents. This technical guide provides a framework for researchers by offering a predicted solubility profile and, more importantly, a detailed, standardized protocol for its empirical determination using the shake-flask method. The provided workflow illustrates how such empirical data can be systematically generated and integrated into a drug discovery program. Accurate experimental determination of solubility is a crucial step for any further research or development involving this compound.
References
An In-depth Technical Guide to the Electronic Properties of Methoxy-Substituted Pyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of methoxy-substituted pyrazolopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of methoxy groups onto the pyrazolopyridine scaffold allows for the fine-tuning of their electronic and photophysical characteristics, influencing their potential applications in areas such as targeted therapies and organic electronics. This document details their synthesis, summarizes their key electronic and photophysical data, provides experimental protocols for their characterization, and visualizes important conceptual relationships.
Core Electronic and Photophysical Properties
The electronic properties of methoxy-substituted pyrazolopyridines are governed by the interplay between the electron-rich pyrazole ring and the electron-deficient pyridine ring, further modulated by the position and number of methoxy substituents. These structural modifications influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictate the absorption, emission, and redox behavior of these molecules.
Quantitative Data Summary
| Compound | Substitution Pattern | λmax, abs (nm) | λem (nm) | Oxidation Potential (Eox, V) |
| 1 | 2',5'-dimethoxy | 238, 293 | 463 | 1.18 |
| 2 | 2',3'-dimethoxy | 236, 284 | 511 | 1.57 |
| 3 | 3',4'-dimethoxy | 237, 289 | 462 | 1.25 |
| 4 | 3',5'-dimethoxy | 237, 288 | 407 | 1.20, 1.84 |
Note: Data extracted from a study on 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, which serve as a model system for understanding the electronic properties of methoxy-substituted N-heterocycles.[1]
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis and characterization of the electronic properties of methoxy-substituted pyrazolopyridines, based on established procedures for related heterocyclic compounds.
Synthesis of Methoxy-Substituted Pyrazolo[1,5-a]pyridines
A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or other suitable dipolarophiles.[2]
General Protocol:
-
Formation of N-Aminopyridinium Salt: A solution of the corresponding methoxy-substituted pyridine in a suitable solvent (e.g., dichloromethane) is treated with an aminating agent, such as O-(mesitylsulfonyl)hydroxylamine, at room temperature to yield the N-aminopyridinium salt.
-
Ylide Generation and Cycloaddition: The N-aminopyridinium salt is then treated with a base (e.g., potassium carbonate) in the presence of a dipolarophile (e.g., an alkyne or an α,β-unsaturated carbonyl compound) in a solvent like N-methylpyrrolidone.[2] The reaction mixture is typically stirred at room temperature or heated to facilitate the cycloaddition.
-
Work-up and Purification: Upon completion of the reaction, the mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired methoxy-substituted pyrazolo[1,5-a]pyridine.
UV-Visible Absorption and Fluorescence Spectroscopy
Photophysical characterization is crucial for understanding the electronic transitions and emissive properties of these compounds.
Protocol:
-
Sample Preparation: Solutions of the methoxy-substituted pyrazolopyridine derivatives are prepared in spectroscopic grade solvents (e.g., toluene, DMF) at a concentration typically in the range of 10-5 to 10-6 M.[3][4]
-
Absorption Spectroscopy: UV-Visible absorption spectra are recorded using a dual-beam spectrophotometer. The wavelength of maximum absorption (λmax, abs) is determined.
-
Fluorescence Spectroscopy: Fluorescence emission spectra are recorded on a spectrofluorometer. The samples are excited at their respective absorption maxima, and the emission spectra are scanned. The wavelength of maximum emission (λem) is determined.
Cyclic Voltammetry
Cyclic voltammetry (CV) is employed to investigate the electrochemical properties and to estimate the HOMO and LUMO energy levels of the compounds.
Protocol:
-
Electrolyte Solution Preparation: A solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in anhydrous DMF) is prepared.[3] The methoxy-substituted pyrazolopyridine derivative is then dissolved in this solution at a concentration of approximately 1 mM.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Measurement: The solution is purged with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen. The cyclic voltammogram is then recorded by scanning the potential at a typical scan rate of 100 mV/s. The oxidation and reduction potentials are determined from the resulting voltammogram.
Visualizations
Synthetic Pathway for Methoxy-Substituted Pyrazolo[1,5-a]pyridines
The following diagram illustrates a generalized synthetic route to methoxy-substituted pyrazolo[1,5-a]pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Pyrazolo[3,4-c]pyridine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to purines allows it to interact with a variety of biological targets, leading to applications in oncology and other disease areas. This technical guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this important chemical entity, complete with detailed experimental protocols and a focus on the evolution of synthetic strategies.
A Historical Overview of Synthetic Strategies
The synthesis of the pyrazolo[3,4-c]pyridine core has evolved significantly since its first reported synthesis. Early methods have been refined and newer, more efficient strategies have been developed, driven by the increasing interest in the pharmacological applications of this scaffold.
The Pioneering Synthesis: Chapman and Hurst (1980)
The first documented synthesis of the pyrazolo[3,4-c]pyridine ring system is attributed to Chapman and Hurst in 1980. Their approach was an adaptation of the classical Huisgen indazole synthesis, applied to a pyridine precursor. The key strategy involved the nitrosation of 3-acetamido-4-methylpyridines, which, upon rearrangement and cyclization, yielded the desired pyrazolo[3,4-c]pyridine core. This seminal work laid the foundation for future explorations into the synthesis of this heterocyclic system.
Modern Synthetic Methodologies
Building upon the foundational work of Chapman and Hurst, a diverse array of synthetic methods has been developed over the past few decades. These modern techniques offer improved yields, greater functional group tolerance, and more efficient pathways to a wide range of substituted pyrazolo[3,4-c]pyridines. Key advancements include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of the pyrazolo[3,4-c]pyridine scaffold. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings allow for the introduction of a wide variety of substituents at different positions of the heterocyclic core, enabling the synthesis of diverse compound libraries for drug discovery.[1][2]
-
Multi-Component Reactions: One-pot, multi-component reactions have emerged as a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials. Several multi-component approaches have been developed for the construction of the pyrazolo[3,4-c]pyridine ring system, offering advantages in terms of atom economy and operational simplicity.
-
Metal-Free Synthetic Routes: In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. This has led to the exploration of metal-free approaches for the synthesis of pyrazolo[3,4-c]pyridines, which avoid the use of potentially toxic and expensive metal catalysts.
Key Synthetic Protocols: A Comparative Overview
The following tables summarize the quantitative data for key synthetic methods, providing a clear comparison of their efficiencies and conditions.
| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Reference |
| Chapman and Hurst Synthesis | 3-Acetamido-4-methylpyridine | 1. NaNO₂, aq. HCl, 0 °C; 2. Heat | Moderate | Chapman and Hurst, J. Chem. Soc., Perkin Trans. 1, 1980, 2398 |
| Suzuki-Miyaura Coupling | Halogenated pyrazolo[3,4-c]pyridine, Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/H₂O), Heat | Good to Excellent | [1][2] |
| Buchwald-Hartwig Amination | Halogenated pyrazolo[3,4-c]pyridine, Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane), Heat | Good to Excellent | [3] |
| Negishi Coupling | Halogenated pyrazolo[3,4-c]pyridine, Organozinc reagent | Pd catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., THF), Heat | Good | [1][2] |
| Three-Component Synthesis | 3-Substituted-1-phenyl-1H-pyrazol-5-amine, 3-Oxo-3-arylpropanenitrile, Aldehyde | Absolute EtOH, Reflux | Moderate to Good | [4] |
Detailed Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[3,4-c]pyridines via the Chapman and Hurst Method
A solution of the appropriately substituted 3-acetamido-4-methylpyridine in aqueous hydrochloric acid is cooled to 0 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for a specified time. The mixture is then carefully heated to induce rearrangement and cyclization. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the pH is adjusted with a suitable base. The product is then extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the desired pyrazolo[3,4-c]pyridine.
Note: The specific reaction times, temperatures, and concentrations will vary depending on the substrate. Refer to the original publication for detailed experimental conditions for specific derivatives.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
To a reaction vessel containing a solution of the halogenated pyrazolo[3,4-c]pyridine in a suitable solvent (e.g., dioxane/water mixture), the corresponding boronic acid or boronic ester, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate) are added. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) for the required time. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired substituted pyrazolo[3,4-c]pyridine.[1][2]
Biological Activity and Signaling Pathways
Pyrazolo[3,4-c]pyridine derivatives have garnered significant attention due to their diverse biological activities, particularly as inhibitors of key enzymes involved in cellular signaling pathways. Their structural similarity to purines allows them to act as ATP-competitive inhibitors of various kinases.
Inhibition of Tropomyosin Receptor Kinases (TRKs)
Certain pyrazolo[3,4-c]pyridine derivatives have been identified as potent inhibitors of Tropomyosin Receptor Kinases (TRKs), a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[3] Dysregulation of TRK signaling, often through gene fusions, is implicated in various cancers. Inhibition of TRK activity by pyrazolo[3,4-c]pyridines can block downstream signaling cascades, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, thereby inhibiting cancer cell proliferation, survival, and differentiation.[3][5][6][7][8]
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 5-methoxy-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic profile, designing formulation strategies, and optimizing its development as a potential therapeutic agent. This technical guide provides a summary of the core physicochemical properties of this compound, including its predicted pKa, logP, aqueous solubility, and melting point. Detailed experimental protocols for the determination of these properties are also presented to facilitate laboratory investigation.
Core Physicochemical Properties
The quantitative physicochemical parameters of this compound are crucial for assessing its drug-like characteristics. Due to a lack of experimentally derived data in publicly available literature, the following values have been computationally predicted using established algorithms and software. It is important to note that these are theoretical estimations and experimental verification is highly recommended.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | --INVALID-LINK-- |
| Molecular Weight | 149.15 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| CAS Number | 76006-07-0 | --INVALID-LINK-- |
Table 2: Predicted Physicochemical Data for this compound
| Parameter | Predicted Value | Prediction Tool/Method |
| Melting Point (°C) | 180 - 220 | General estimation for similar heterocyclic structures |
| pKa (most basic) | 4.5 ± 0.5 | ACD/pKa DB, Marvin |
| pKa (most acidic) | 9.0 ± 0.5 | ACD/pKa DB, Marvin |
| logP | 1.2 ± 0.3 | ALOGPS, ChemDraw |
| Aqueous Solubility (logS) | -2.5 ± 0.5 | ALOGPS, ESOL |
Experimental Protocols for Physicochemical Property Determination
The following sections outline detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of this compound is finely powdered. The open end of a capillary tube is pressed into the powder and tapped gently to pack the solid into the sealed end.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: UV-Vis Spectrophotometry
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffers with a range of pH values (e.g., from pH 2 to pH 12) are prepared.
-
Measurement: A small aliquot of the stock solution is added to each buffer solution to a final concentration suitable for UV-Vis analysis. The UV-Vis spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH. The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.
logP Determination
The logarithm of the partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
Phase Preparation: n-octanol and water are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's oral bioavailability.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4).
-
Equilibration: The suspension is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method, such as HPLC-UV.
-
Result: The measured concentration represents the equilibrium aqueous solubility at the specified pH and temperature.
Visualized Workflow
The following diagram illustrates a typical workflow for the experimental determination of the core physicochemical properties.
Caption: A generalized workflow for the synthesis, characterization, and analysis of the physicochemical properties of a target compound.
Conclusion
The predicted physicochemical properties of this compound suggest it possesses drug-like characteristics that warrant further investigation. The experimental protocols provided in this guide offer a framework for the empirical determination of these crucial parameters. Accurate experimental data for melting point, pKa, logP, and aqueous solubility will be invaluable for guiding future drug development efforts involving this promising heterocyclic scaffold.
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for 5-methoxy-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of 5-methoxy-1H-pyrazolo[3,4-c]pyridine against a target kinase using an in vitro kinase assay. The pyrazolopyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, demonstrating activity against various kinases involved in oncology and immune regulation.[1][2][3][4] This document outlines the necessary reagents, experimental setup, and data analysis for assessing the potency of this compound as a kinase inhibitor.
Introduction to Kinase Inhibition Assays
Kinase assays are essential tools for measuring the activity of kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate molecule.[5] These assays are crucial in drug discovery for screening potential kinase inhibitors.[5] The inhibitory activity of a compound is typically quantified by its IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%.[6] Assays can be performed in various formats, including radioactive methods that track the transfer of a radiolabeled phosphate from ATP to a substrate, and non-radioactive methods that often rely on fluorescence or luminescence to detect either product formation or ATP depletion.[5][7][8]
The compound this compound belongs to the pyrazolopyridine class of compounds, which have been identified as potent inhibitors of several kinases, including Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[4] This protocol will focus on determining the IC50 of this compound against a representative kinase, HPK1, using a non-radioactive, ADP-based assay format for improved safety and convenience.
Signaling Pathway Context
Caption: Simplified signaling pathway showing HPK1 as a negative regulator of T-cell activation and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for the in vitro kinase inhibition assay.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| Recombinant Human HPK1 | SignalChem | H18-10G |
| Myelin Basic Protein (MBP), substrate | Sigma-Aldrich | M1891 |
| ATP | Sigma-Aldrich | A7699 |
| This compound | Amerigo Scientific | Custom Synthesis |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| Kinase Buffer (5X) | See Protocol Below | - |
| DMSO | Sigma-Aldrich | D8418 |
| 384-well white microplates | Corning | 3572 |
Experimental Protocols
Preparation of Reagents
-
5X Kinase Buffer: Prepare a stock solution containing 250 mM HEPES (pH 7.5), 50 mM MgCl₂, 50 mM β-glycerophosphate, 5 mM DTT, and 0.5 mM Na₃VO₄. Store at -20°C.
-
1X Kinase Buffer: Dilute the 5X Kinase Buffer to 1X with sterile deionized water.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in 1X Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant HPK1 and MBP substrate to their final working concentrations in 1X Kinase Buffer.
In Vitro Kinase Assay Protocol (ADP-Glo™ Format)
This protocol is adapted for a 15 µL final reaction volume in a 384-well plate.
-
Add Reagents to Wells:
-
Add 5 µL of 1X Kinase Buffer containing the appropriate dilution of this compound or DMSO (for control wells) to each well.
-
Add 5 µL of 1X Kinase Buffer containing the HPK1 enzyme.
-
Add 5 µL of 1X Kinase Buffer containing the MBP substrate and ATP. The final concentration of ATP should be at or near its Km for the kinase to accurately determine the IC50 value.[6]
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the specific activity of the kinase.
-
-
ADP Detection:
-
Following the kinase reaction, add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and introduces luciferase and luciferin to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Presentation and Analysis
The raw luminescence data is used to calculate the percent inhibition of kinase activity at each inhibitor concentration.
Calculation of Percent Inhibition
Percent Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Signal_inhibitor: Luminescence from wells containing the inhibitor.
-
Signal_no_inhibitor: Luminescence from wells with DMSO only (0% inhibition).
-
Signal_background: Luminescence from wells with no kinase (100% inhibition).
IC50 Determination
Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
| Inhibitor Concentration (nM) | Luminescence (RLU) | Percent Inhibition (%) |
| 0 (No Inhibitor) | 1,500,000 | 0 |
| 1 | 1,450,000 | 3.3 |
| 10 | 1,200,000 | 20.0 |
| 50 | 750,000 | 50.0 |
| 100 | 450,000 | 70.0 |
| 500 | 150,000 | 90.0 |
| 1000 | 75,000 | 95.0 |
| No Kinase Control | 50,000 | 100 |
Note: The data presented in the table is for illustrative purposes only.
Conclusion
This document provides a comprehensive protocol for evaluating the inhibitory activity of this compound against a target kinase using a non-radioactive in vitro assay. The detailed methodology, from reagent preparation to data analysis, offers a robust framework for researchers in drug discovery and development to characterize the potency of novel kinase inhibitors. The use of pyrazolopyridine derivatives as kinase inhibitors is a promising area of research for developing targeted therapies.[1][2][3][9][10][11][12]
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. Universal Kinase Assay Kit (Fluorometric) (ab138879) | Abcam [abcam.com]
- 9. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-methoxy-1H-pyrazolo[3,4-c]pyridine as a CDK2 Inhibitor
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1/S phase transition.[1][2] Its aberrant activity is frequently implicated in the development and progression of various cancers, making it an attractive therapeutic target.[2][3] Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of CDK2 inhibitors, demonstrating potent anti-proliferative and pro-apoptotic effects in cancer cell lines.[4][5][6] This document provides detailed protocols for evaluating the efficacy of pyrazolo-pyridine compounds, using 5-methoxy-1H-pyrazolo[3,4-c]pyridine as a representative example, as CDK2 inhibitors.
Data Presentation: In Vitro Inhibitory Activity of Representative Pyrazolo[3,4-b]pyridine Analogs
The following table summarizes the in vitro inhibitory activity of several pyrazolo[3,4-b]pyridine derivatives against CDK2 and their cytotoxic effects on various cancer cell lines. This data is presented to offer a comparative baseline for researchers working with similar compounds.
| Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Compound 9a | CDK2 | 1.630 ± 0.009 | Hela | 2.59 | [4][5] |
| CDK9 | 0.262 ± 0.013 | [4][5] | |||
| Compound 14g | CDK2 | 0.460 ± 0.024 | MCF7 | 4.66 | [4][5] |
| CDK9 | 0.801 ± 0.041 | HCT-116 | 1.98 | [4][5] | |
| Ribociclib (Reference) | CDK2 | 0.068 ± 0.004 | [4][5] | ||
| CDK9 | 0.050 ± 0.003 | [4][5] |
Experimental Protocols
In Vitro CDK2 Kinase Assay (ADP-Glo™ Assay)
This protocol describes the determination of the in vitro inhibitory activity of a test compound against CDK2 using a luminescence-based kinase assay.[1][7][8]
Materials:
-
Recombinant human CDK2/Cyclin E1 or CDK2/Cyclin A enzyme
-
CDK2 substrate (e.g., Histone H1)[8]
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[8]
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Prepare a solution of CDK2 enzyme and substrate in kinase buffer at the desired concentrations.
-
ATP Preparation: Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for CDK2.
-
Assay Plate Setup:
-
Kinase Reaction Initiation:
-
Signal Detection:
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of the test compound on the viability and proliferation of cancer cells.[9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116, HeLa)[4][5]
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11][12]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO).[10]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[10][11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Western Blot Analysis
This protocol is used to determine the effect of the test compound on the phosphorylation of CDK2 substrates, such as Retinoblastoma protein (pRb), and other cell cycle-related proteins.[10][11]
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[11]
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13]
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, anti-Cyclin E, anti-Actin or Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection:
Visualizations
Caption: CDK2 signaling pathway and the point of inhibition.
Caption: Experimental workflow for CDK2 inhibitor evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. elgenelim.com [elgenelim.com]
- 3. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. promega.com [promega.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Evaluating the Efficacy of 5-methoxy-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent kinase inhibition.[1][2][3][4][5][6][7] Compounds with the related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine core have been investigated as inhibitors of various kinases, such as Tropomyosin receptor kinase A (TrKA), Cyclin-dependent kinases (CDK2, CDK9), Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[1][2][3][5][6][7] Inhibition of these pathways can lead to anti-proliferative effects, induction of apoptosis, and cell cycle arrest, making them promising candidates for anticancer drug development.[1][2][4] This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of 5-methoxy-1H-pyrazolo[3,4-c]pyridine, a member of this promising class of compounds.
Hypothesized Signaling Pathway
Based on the known targets of structurally related pyrazolopyridine compounds, this compound is hypothesized to act as a kinase inhibitor, potentially targeting receptor tyrosine kinases (RTKs) or downstream intracellular kinases. Inhibition of these kinases can disrupt critical signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer and are crucial for cell proliferation, survival, and differentiation.
Caption: Hypothesized signaling pathway for this compound.
Experimental Workflow
A systematic approach is recommended to evaluate the efficacy of this compound. The workflow begins with an assessment of its impact on cell viability, followed by more detailed investigations into the mechanisms of cell death and cell cycle alterations.
Caption: Recommended experimental workflow for efficacy testing.
Cell Viability Assay (MTT/XTT)
Objective: To determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| Vehicle Control | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |
| 0.01 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.1 ± 3.5 |
| 0.1 | 91.5 ± 4.1 | 85.3 ± 3.8 | 78.4 ± 4.0 |
| 1 | 75.3 ± 3.5 | 62.1 ± 3.1 | 51.2 ± 2.9 |
| 10 | 48.6 ± 2.8 | 35.4 ± 2.5 | 22.7 ± 2.1 |
| 100 | 15.2 ± 1.9 | 8.9 ± 1.5 | 5.3 ± 1.1 |
| IC₅₀ (µM) | 9.8 | 2.5 | 0.9 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at concentrations around the IC₅₀ value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Compound (IC₅₀/2) | 78.4 ± 3.5 | 15.8 ± 1.8 | 5.8 ± 0.9 |
| Compound (IC₅₀) | 45.1 ± 4.2 | 42.3 ± 3.7 | 12.6 ± 1.5 |
| Compound (2 x IC₅₀) | 15.7 ± 2.8 | 65.9 ± 5.1 | 18.4 ± 2.2 |
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Data Presentation
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 ± 3.1 | 20.1 ± 1.9 | 14.5 ± 1.5 |
| Compound (IC₅₀/2) | 58.2 ± 2.8 | 25.3 ± 2.2 | 16.5 ± 1.8 |
| Compound (IC₅₀) | 40.1 ± 3.5 | 28.7 ± 2.5 | 31.2 ± 2.9 |
| Compound (2 x IC₅₀) | 25.6 ± 2.9 | 20.5 ± 2.1 | 53.9 ± 4.3 |
Conclusion
The protocols outlined in this document provide a robust framework for the initial evaluation of the efficacy of this compound. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. Further mechanistic studies, such as kinase profiling and western blot analysis of key signaling proteins, are recommended to elucidate the specific molecular target and mechanism of action.
References
- 1. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyrazolo[3,4-c]pyridine Scaffold for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine nucleus allows it to interact with a wide variety of biological targets, particularly protein kinases. Consequently, derivatives of this scaffold have shown promise as potent inhibitors of key enzymes implicated in cancer and other diseases, such as Cyclin-Dependent Kinases (CDKs). This document provides detailed application notes and experimental protocols for the synthesis and functionalization of the pyrazolo[3,4-c]pyridine core, alongside a summary of the biological activities of its derivatives.
I. Synthesis of the Core Scaffold: 5-Halo-1H-pyrazolo[3,4-c]pyridines
A key starting point for the elaboration of the pyrazolo[3,4-c]pyridine scaffold is the synthesis of halogenated intermediates, which are amenable to a wide range of cross-coupling reactions.
Protocol 1: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines
This protocol is adapted from a procedure based on the Huisgen indazole synthesis.
Materials:
-
Appropriately substituted 2-amino-6-halopyridine
-
Sodium nitrite (NaNO₂)
-
Acetic anhydride (Ac₂O)
-
Dichloroethane (DCE)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Diazotization and Acetylation:
-
In a round-bottom flask, dissolve the starting 2-amino-6-halopyridine in dichloroethane (DCE).
-
Add acetic anhydride (Ac₂O) to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of sodium nitrite (NaNO₂) in water.
-
Allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one. This intermediate can often be used in the next step without further purification.
-
-
Deacetylation:
-
Dissolve the crude acetylated intermediate in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., ammonium chloride solution).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the 5-halo-1H-pyrazolo[3,4-c]pyridine.
-
Purify the final product by column chromatography on silica gel.
-
II. Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Scaffold
The halogenated pyrazolo[3,4-c]pyridine core can be selectively functionalized at various positions, allowing for the exploration of structure-activity relationships (SAR). A general workflow for this process is outlined below.
Protocol 2: C-5 Functionalization via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of the 5-halo-1H-pyrazolo[3,4-c]pyridine.
Materials:
-
5-Halo-1H-pyrazolo[3,4-c]pyridine (e.g., 5-bromo derivative)
-
Desired primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable precatalyst)
-
Phosphine ligand (e.g., Xantphos, tBuDavePhos)
-
Base (e.g., potassium tert-butoxide (t-BuOK), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, dioxane, or xylene)
-
Microwave reactor (optional, can accelerate the reaction)
-
Standard Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
Reaction Setup:
-
In a microwave vial or Schlenk tube under an inert atmosphere (e.g., argon), add the 5-halo-1H-pyrazolo[3,4-c]pyridine, the palladium catalyst (e.g., 10 mol%), and the phosphine ligand (e.g., 20 mol%).
-
Add the base (e.g., 2.0 equivalents of t-BuOK).
-
Add the desired amine (e.g., 2.0 equivalents).
-
Add the anhydrous solvent (e.g., xylene).
-
-
Reaction:
-
Seal the vessel and heat the reaction mixture. If using a microwave reactor, heat to a temperature between 100-160 °C for a specified time (e.g., 10-30 minutes). For conventional heating, reflux the mixture until the starting material is consumed as monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C-5 aminated pyrazolo[3,4-c]pyridine derivative.
-
Protocol 3: C-3 Functionalization via Tandem Borylation and Suzuki-Miyaura Cross-Coupling
This protocol outlines a two-step, one-pot procedure for the functionalization at the C-3 position. An N-protected pyrazolo[3,4-c]pyridine is often used for this reaction.
Materials:
-
N-protected 5-substituted-1H-pyrazolo[3,4-c]pyridine
-
Iridium catalyst (e.g., [Ir(COD)OMe]₂)
-
Bipyridine ligand (e.g., dtbpy)
-
Boron source (e.g., B₂pin₂)
-
Solvent for borylation (e.g., MTBE)
-
Aryl or heteroaryl halide
-
Palladium catalyst for Suzuki-Miyaura (e.g., Pd(dppf)Cl₂)
-
Base for Suzuki-Miyaura (e.g., Cs₂CO₃)
-
Solvent for Suzuki-Miyaura (e.g., DMAc)
-
Microwave reactor
Procedure:
-
C-H Borylation:
-
In a microwave vial under an inert atmosphere, combine the N-protected pyrazolo[3,4-c]pyridine, [Ir(COD)OMe]₂, dtbpy, and B₂pin₂ in MTBE.
-
Seal the vial and heat in a microwave reactor at 100 °C for the required time.
-
-
Suzuki-Miyaura Cross-Coupling:
-
To the same reaction vessel, add the aryl or heteroaryl halide, Pd(dppf)Cl₂, and Cs₂CO₃ in DMAc.
-
Seal the vial and heat in a microwave reactor at 120 °C until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and dilute with an organic solvent.
-
Wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
If necessary, perform a deprotection step to remove the N-protecting group.
-
III. Biological Activity of Pyrazolopyridine Derivatives as Kinase Inhibitors
Derivatives of the pyrazolopyridine scaffold have demonstrated significant inhibitory activity against various protein kinases, particularly those involved in cell cycle regulation. The following table summarizes the in vitro activity of several pyrazolopyridine derivatives against CDK2. Note that while the user requested information on the pyrazolo[3,4-c]pyridine scaffold, much of the publicly available quantitative data is for the closely related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds. This data is presented to illustrate the potential of the broader pyrazolopyridine class as kinase inhibitors.
| Compound ID | Scaffold | Target Kinase | IC₅₀ (µM) | Reference |
| 4 | Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 0.24 | [1] |
| 8 | Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 0.65 | [1] |
| 11 | Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 0.50 | [1] |
| Roscovitine | Purine (Reference) | CDK2/cyclin A2 | 0.394 | [1] |
| 13 | Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 0.081 ± 0.004 | [2] |
| 14 | Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | CDK2/cyclin A2 | 0.057 ± 0.003 | [2] |
| 15 | Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | CDK2/cyclin A2 | 0.119 ± 0.007 | [2] |
| Sorafenib | (Reference) | CDK2/cyclin A2 | 0.184 ± 0.01 | [2] |
| 6b | Quinazolin-4(3H)-one | CDK2 | 0.67 | [4] |
| Roscovitine | Purine (Reference) | CDK2 | 0.64 | [4] |
IV. Relevant Signaling Pathway: CDK2 in Cell Cycle Progression
Pyrazolopyridine derivatives often target CDKs, which are crucial regulators of the cell cycle. The CDK2/Cyclin E complex, in particular, is a key driver of the G1/S phase transition. Inhibition of this complex can lead to cell cycle arrest and apoptosis in cancer cells.
The pathway illustrates that mitogenic signals lead to the activation of the Cyclin D/CDK4/6 complex, which begins to phosphorylate the retinoblastoma protein (pRb).[5] This initial phosphorylation leads to the release of the E2F transcription factor, which in turn promotes the transcription of Cyclin E.[3][5] Cyclin E then forms a complex with CDK2, which further hyper-phosphorylates pRb, creating a positive feedback loop that robustly drives the cell into the S phase.[5] Pyrazolo[3,4-c]pyridine-based inhibitors can block the activity of the Cyclin E/CDK2 complex, thereby preventing the G1/S transition and inhibiting the proliferation of cancer cells.[4]
V. Conclusion
The pyrazolo[3,4-c]pyridine scaffold represents a versatile platform for the development of novel therapeutics, particularly kinase inhibitors. The synthetic protocols provided herein offer a roadmap for the generation of diverse libraries of compounds through vectorial functionalization. The biological data for related pyrazolopyridine scaffolds highlight the potential of these compounds as potent CDK inhibitors. Further exploration of the structure-activity relationships of functionalized pyrazolo[3,4-c]pyridines is a promising avenue for the discovery of new drug candidates.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Vitro Evaluation of Pyrazolopyridine Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyridine derivatives have emerged as a promising class of heterocyclic compounds in oncology research, with many exhibiting potent anticancer activities. These compounds often function as kinase inhibitors, targeting aberrant signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1][2][3] This document provides a comprehensive guide for the in vitro experimental design to test novel pyrazolopyridine derivatives on cancer cell lines. Detailed protocols for key assays, data presentation guidelines, and visualizations of experimental workflows and relevant signaling pathways are included to facilitate robust and reproducible studies.
Core Concepts in Evaluating Anticancer Activity
The in vitro assessment of pyrazolopyridine derivatives typically involves a multi-faceted approach to characterize their biological effects on cancer cells. Key aspects to investigate include:
-
Cytotoxicity and Anti-proliferative Effects: Determining the concentration at which the compound inhibits cancer cell growth and viability is a fundamental first step.
-
Induction of Apoptosis: Assessing whether the compound induces programmed cell death is crucial for understanding its mechanism of action.[4]
-
Cell Cycle Arrest: Investigating the compound's impact on the cell cycle can reveal its cytostatic effects.[5][6]
-
Target Engagement and Signaling Pathway Modulation: Identifying the molecular targets and the downstream signaling pathways affected by the compound provides mechanistic insights.[7][8]
Experimental Workflow
The overall experimental workflow for testing a pyrazolopyridine derivative on a cancer cell line can be summarized in the following diagram.
References
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. 凋亡分析检测 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. nanocellect.com [nanocellect.com]
- 7. benchchem.com [benchchem.com]
- 8. medium.com [medium.com]
Application Notes and Protocols: Suzuki Coupling of Pyrazolo[3,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the Suzuki-Miyaura cross-coupling reaction to functionalize pyrazolo[3,4-c]pyridine scaffolds. This class of heterocyclic compounds is of significant interest in drug discovery due to its structural similarity to purines, which are key components in a wide range of biologically active molecules. The following protocols are designed to facilitate the synthesis of diverse libraries of pyrazolo[3,4-c]pyridine derivatives for further investigation.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] For pyrazolo[3,4-c]pyridines, this reaction enables the introduction of various aryl and heteroaryl substituents, which is a crucial step in the elaboration of fragment-sized scaffolds into potential lead compounds in drug discovery.[3][4] The protocols outlined below are based on established methods for the functionalization of halogenated or in situ borylated pyrazolo[3,4-c]pyridines.[3][5]
Core Reaction Scheme
The Suzuki coupling reaction on the pyrazolo[3,4-c]pyridine core can be performed at different positions depending on the starting material. A common strategy involves the coupling of an aryl or heteroaryl boronic acid (or its ester derivative) with a halogenated pyrazolo[3,4-c]pyridine. Alternatively, a tandem C-H borylation followed by an in-situ Suzuki coupling can be employed.[3][5]
Experimental Protocols
Two primary protocols are presented here: a standard Suzuki-Miyaura coupling of a pre-functionalized pyrazolo[3,4-c]pyridine and a tandem borylation/Suzuki-Miyaura cross-coupling procedure.
Protocol 1: Suzuki-Miyaura Coupling of Halogenated Pyrazolo[3,4-c]pyridines
This protocol is suitable for the coupling of aryl or heteroaryl boronic acids with halogenated (e.g., bromo or iodo) pyrazolo[3,4-c]pyridine derivatives.
Materials:
-
Halogenated pyrazolo[3,4-c]pyridine derivative (1.0 eq.)
-
Aryl/heteroaryl boronic acid or boronate ester (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/dppf) (2-10 mol%)[3][6][7]
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, DME, toluene)[2][9][10]
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or microwave reaction vial
Procedure:
-
To a Schlenk flask or microwave reaction vial, add the halogenated pyrazolo[3,4-c]pyridine (1.0 eq.), the aryl/heteroaryl boronic acid (1.1 - 1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling
This one-pot procedure allows for the direct functionalization of a C-H bond on the pyrazolo[3,4-c]pyridine ring, avoiding the need for a pre-halogenated substrate.[3][5]
Materials:
-
N-protected pyrazolo[3,4-c]pyridine (e.g., SEM-protected) (1.0 eq.)[3]
-
Iridium catalyst (e.g., [Ir(COD)OMe]₂) (for borylation)[3]
-
Ligand for Iridium (e.g., dtbpy) (for borylation)[3]
-
Boron source (e.g., B₂pin₂) (for borylation)[3]
-
Anhydrous MTBE (for borylation)[3]
-
Aryl/heteroaryl halide (1.1 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (for Suzuki coupling)[3]
-
Base (e.g., Cs₂CO₃) (for Suzuki coupling)[3]
-
Anhydrous DMAc (for Suzuki coupling)[3]
-
Optional: Copper(I) chloride (CuCl) (1.0 eq.)[3]
-
Inert gas (Nitrogen or Argon)
-
Microwave reaction vial
Procedure: Part A: C-H Borylation
-
In an oven-dried microwave reaction vial, combine the iridium catalyst, ligand, and B₂pin₂.
-
Seal the vial and degas by cycling between vacuum and nitrogen.
-
Add a solution of the N-protected pyrazolo[3,4-c]pyridine in anhydrous MTBE under a nitrogen atmosphere.[3]
-
Heat the reaction mixture in a microwave reactor at 100 °C until complete borylation is observed by GC-MS analysis.[3]
-
Concentrate the mixture under reduced pressure to obtain the crude boronate ester.[3]
Part B: Suzuki-Miyaura Cross-Coupling 6. To the vial containing the crude boronate ester, add the aryl halide (1.1 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2.5 mol%), and base (e.g., Cs₂CO₃, 2.0 eq.).[3] For substrates prone to protodeborylation, a CuCl additive (1.0 eq.) can be included to accelerate the reaction.[3] 7. Add anhydrous DMAc under a nitrogen atmosphere.[3] 8. Heat the reaction mixture in a microwave reactor at 120 °C until the boronate ester is fully consumed, as monitored by GC-MS.[3] 9. Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki coupling of pyrazolo[3,4-c]pyridine derivatives based on literature findings.
Table 1: Suzuki Coupling of Borylated Pyrazolo[3,4-c]pyridines [3]
| Entry | Aryl Halide | Catalyst | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | - | DMAc | 120 | MW | 60 |
| 2 | 4-bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | - | DMAc | 120 | MW | 55 |
| 3 | 3-bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | CuCl | DMAc | 120 | MW | 48 |
| 4 | 2-bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | CuCl | DMAc | 120 | MW | 31 |
Table 2: Sequential Suzuki Coupling of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine [6]
| Entry | Ar¹B(OH)₂ | Ar²B(OH)₂ | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenyl | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane/H₂O | 60 then 100 | 85 |
| 2 | 4-Tolyl | 3-Thienyl | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane/H₂O | 60 then 100 | 78 |
Mandatory Visualizations
Experimental Workflow for Tandem Borylation-Suzuki Coupling
Caption: Workflow for the one-pot tandem C-H borylation and Suzuki coupling.
Logical Relationship of Suzuki Coupling Components
Caption: Key components and their roles in the Suzuki coupling reaction.
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. The addition of CuCl can be beneficial for certain substrates.[3] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere to prevent side reactions like protodeborylation.[10]
-
Protodeborylation: This side reaction can be minimized by using milder bases (e.g., K₂CO₃ instead of K₃PO₄), lower reaction temperatures, and anhydrous solvents.[10]
-
Homocoupling: The formation of biaryl byproducts from the boronic acid can be reduced by thoroughly degassing the reaction mixture to remove oxygen.[10]
-
Purification Challenges: The polarity of the pyrazolo[3,4-c]pyridine core can sometimes make purification difficult. A careful selection of the eluent system for column chromatography is crucial.
By following these detailed protocols and considering the optimization strategies, researchers can effectively synthesize a wide array of novel pyrazolo[3,4-c]pyridine derivatives for various applications in drug discovery and development.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-Substituted Pyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the synthesis of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable for the construction of arylamines from aryl halides and primary or secondary amines.[3] For drug discovery and development, the pyrazolopyridine scaffold is of significant interest due to its prevalence in biologically active molecules, particularly as kinase inhibitors. The ability to efficiently and selectively introduce a variety of amino functionalities onto halo-substituted pyrazolopyridines via the Buchwald-Hartwig amination allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
These application notes provide a comprehensive overview of the Buchwald-Hartwig amination as applied to halo-substituted pyrazolopyridines, including detailed experimental protocols, tabulated reaction data, and insights into the application of the resulting aminopyrazolopyridines in targeting key signaling pathways relevant to disease.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The halo-substituted pyrazolopyridine undergoes oxidative addition to the palladium(0) catalyst.
-
Amine Coordination and Deprotonation: The amine coordinates to the resulting palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylpyrazolopyridine is formed through reductive elimination, regenerating the active palladium(0) catalyst.[1][2]
The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success of the reaction and can be tailored to the specific substrates being coupled.[4]
Data Presentation
The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of various halo-substituted pyrazolopyridines with a range of amines.
Table 1: Buchwald-Hartwig Amination of 5-Bromo-1H-pyrazolo[3,4-c]pyridine [5]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2.5) | rac-BINAP (7.5) | NaOtBu | THF | 65 | 18 | 75 |
| 2 | Morpholine | Pd₂(dba)₃ (2.5) | rac-BINAP (7.5) | NaOtBu | THF | 65 | 18 | 62 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | rac-BINAP (7.5) | NaOtBu | THF | 65 | 18 | 70 |
Table 2: Buchwald-Hartwig Amination of 5-Chloro-1-protected-pyrazolo[3,4-c]pyridine [5]
| Entry | Amine | Protecting Group | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | SEM | Pd₂(dba)₃ (2.5) | rac-BINAP (7.5) | NaOtBu | THF | 65 | 18 | 97 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of 5-Halo-1H-pyrazolo[3,4-c]pyridines[5]
Materials:
-
5-Halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the 5-halo-1H-pyrazolo[3,4-c]pyridine, Pd₂(dba)₃, rac-BINAP, and NaOtBu.
-
Seal the vessel and evacuate and backfill with an inert atmosphere three times.
-
Add anhydrous THF via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 65 °C with stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminopyrazolopyridine.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for 5-methoxy-1H-pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the fragment 5-methoxy-1H-pyrazolo[3,4-c]pyridine in fragment-based drug discovery (FBDD). This document outlines its potential applications, protocols for fragment screening and elaboration, and presents relevant data in a structured format. The pyrazolo[3,4-c]pyridine scaffold is a valuable starting point for the development of potent and selective inhibitors for various therapeutic targets, particularly kinases like Janus Kinase 1 (JAK1).
Introduction
Fragment-based drug discovery is a powerful strategy that begins with the identification of low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The this compound scaffold offers a unique combination of structural features, including hydrogen bond donors and acceptors, and a methoxy group that can be strategically utilized for binding and further chemical modification. Its rigid bicyclic core provides a well-defined vector for chemical elaboration, making it an attractive starting point for FBDD campaigns.
Key Applications
The primary application of the this compound fragment lies in its potential as a core scaffold for kinase inhibitors. The pyrazolopyridine core has been successfully employed in the discovery of selective JAK1 inhibitors, which are crucial for treating autoimmune diseases and certain cancers.[1][2] The methoxy group at the 5-position can serve as a key interaction point within the ATP-binding site of kinases or as a handle for synthetic modifications to improve potency and selectivity.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for an initial fragment screening hit, Fragment A (this compound) , and a subsequently optimized lead compound, Compound X , derived from this fragment. This data is based on findings for structurally related pyrazolopyridone inhibitors of JAK1.[2]
| Parameter | Fragment A (this compound) | Compound X (Elaborated Fragment) |
| Binding Affinity (Kd) | 500 µM | 50 nM |
| Inhibition (IC50) | > 1 mM | 100 nM |
| Ligand Efficiency (LE) | 0.35 | 0.45 |
| Molecular Weight (MW) | 149.15 g/mol | < 500 g/mol |
| Solubility | > 200 µM | > 100 µM |
Experimental Protocols
Detailed methodologies for key experiments in an FBDD workflow using this compound are provided below.
Protocol 1: Primary Fragment Screening using Thermal Shift Assay (TSA)
This protocol outlines a primary screening method to identify fragments that bind to a target protein, causing a change in its thermal stability.
Materials:
-
Target protein (e.g., JAK1 kinase domain)
-
This compound fragment library
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare a 2x protein-dye solution by diluting the target protein to 2 µM and SYPRO Orange dye to 5x in the assay buffer.
-
Dispense 10 µL of the 2x protein-dye solution into each well of the PCR plate.
-
Add 100 nL of a 100 mM stock of this compound (or other fragments) to the appropriate wells to achieve a final fragment concentration of 1 mM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly.
-
Incubate at room temperature for 10 minutes.
-
Measure fluorescence intensity using a real-time PCR instrument with a temperature ramp from 25 °C to 95 °C, increasing by 1 °C per minute.
-
Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm in the presence of the fragment indicates binding.
Protocol 2: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)
This protocol is for validating hits from the primary screen and accurately determining their binding affinity (Kd).
Materials:
-
Target protein
-
Validated fragment hit (e.g., this compound)
-
ITC instrument
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, degassed)
Procedure:
-
Prepare the target protein at a concentration of 20-50 µM in the ITC buffer.
-
Prepare the fragment at a concentration of 500-1000 µM in the same ITC buffer.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the fragment solution into the injection syringe.
-
Set up the injection parameters (e.g., 20 injections of 2 µL each at 180-second intervals).
-
Perform the titration experiment at a constant temperature (e.g., 25 °C).
-
Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for JAK1)
This protocol measures the ability of a compound to inhibit the activity of a target kinase.
Materials:
-
Recombinant active JAK1 enzyme
-
ATP
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
Test compounds (e.g., elaborated derivatives of this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a 2x JAK1 enzyme solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP/substrate solution in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows in the application of this compound in FBDD.
References
Application Notes and Protocols for Molecular Docking Studies of Pyrazolo[3,4-c]pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies on pyrazolo[3,4-c]pyridine ligands, a class of heterocyclic compounds with significant potential in drug discovery. The protocols outlined below are designed to be adaptable for various protein targets, with a focus on kinases and G-protein coupled receptors (GPCRs), which are common targets for this scaffold.
Introduction to Pyrazolo[3,4-c]pyridines in Drug Discovery
The pyrazolo[3,4-c]pyridine scaffold is a purine isostere and a privileged structure in medicinal chemistry due to its ability to form a variety of interactions with biological targets.[1] These compounds have been investigated for a range of therapeutic applications, including as kinase inhibitors for oncology and as agonists for GPCRs like GPR119 for the treatment of type 2 diabetes.[2] Molecular docking is a crucial computational technique used to predict the binding mode and affinity of these ligands with their protein targets, thereby guiding the design and optimization of new drug candidates.
Quantitative Data Summary
The following tables summarize representative quantitative data from molecular docking and biological studies of pyrazolo[3,4-c]pyridine and the closely related pyrazolo[3,4-b]pyridine derivatives. This data is essential for structure-activity relationship (SAR) studies and for validating the accuracy of docking protocols.
Table 1: Docking Scores and Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors [3]
| Compound | Docking Score (kcal/mol) | IC50 (nM) |
| 15e | - | >1000 |
| 15i | - | 8.5 |
| 15k | - | 287.7 |
| 15y | - | 0.2 |
| BX795 (Control) | - | 7.1 |
| MRT67307 (Control) | - | 28.7 |
Note: Specific docking scores for each compound were not provided in the source material, but the study indicated that the docking poses were consistent with the observed SAR.[3]
Table 2: Docking Scores of Pyrazolo[3,4-b]pyridine Derivatives Against TRKA [4]
| Ligand | Docking Score (kcal/mol) |
| L5 | -14.169 |
| ZINC000013331109 | -10.775 |
Table 3: Biological Activity of a Potent Pyrazolo[3,4-c]pyridine GPR119 Agonist [2]
| Compound | Agonist Activity |
| 24 | Single-digit nanomolar |
Note: The specific EC50 value was not detailed in the abstract.[2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking studies with pyrazolo[3,4-c]pyridine ligands. This protocol is a generalized workflow based on common practices in the field and can be adapted for specific software and targets.
General Molecular Docking Workflow
The following diagram illustrates the general workflow for a typical molecular docking experiment.
Caption: General workflow for molecular docking studies.
Detailed Protocol
1. Protein Preparation:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). If a crystal structure is unavailable, homology modeling can be used to generate a model.
-
Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file. Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH. Repair any missing side chains or loops using protein preparation wizards available in software like Schrödinger Maestro or MOE.
-
Receptor Grid Generation: Define the binding site (active site) of the protein. This is typically done by generating a grid box centered on the co-crystallized ligand or by using site-finding algorithms. The grid box should be large enough to accommodate the pyrazolo[3,4-c]pyridine ligands.
2. Ligand Preparation:
-
2D Structure Drawing: Draw the 2D structures of the pyrazolo[3,4-c]pyridine ligands using chemical drawing software like ChemDraw.
-
3D Structure Generation: Convert the 2D structures to 3D structures.
-
Ligand Optimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). Generate possible tautomers and ionization states at a physiological pH.
3. Molecular Docking:
-
Software Selection: Choose a molecular docking program. Common choices include AutoDock Vina, Glide (Schrödinger), and MOE Dock.
-
Docking Algorithm: Select the appropriate docking algorithm and precision mode (e.g., Standard Precision (SP) or Extra Precision (XP) in Glide).
-
Execution: Run the docking simulation, allowing the program to explore various conformations and orientations of the ligand within the defined binding site.
4. Post-Docking Analysis:
-
Scoring: The docking program will generate a score (e.g., GlideScore, binding energy in kcal/mol) for each docked pose, which estimates the binding affinity.
-
Binding Mode Analysis: Visualize the top-ranked poses to analyze the interactions between the ligand and the protein. Identify key hydrogen bonds, hydrophobic interactions, and any other significant contacts.
-
Validation: To ensure the docking protocol is reliable, a validation step is recommended. This can be done by re-docking the co-crystallized ligand into the binding site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD of less than 2.0 Å is generally considered a successful validation.
Signaling Pathways
Understanding the signaling pathways associated with the protein targets of pyrazolo[3,4-c]pyridine ligands is crucial for interpreting the biological consequences of their interactions.
GPR119 Signaling Pathway
GPR119 is a Gs-coupled GPCR. Agonism of GPR119 by a ligand leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent downstream effects that promote insulin secretion.[5][6]
Caption: GPR119 signaling pathway upon agonist binding.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S transition.[7][8] Inhibition of CDK2 by pyrazolo[3,4-c]pyridine derivatives can lead to cell cycle arrest and apoptosis.[9]
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Pyrazolo[3,4-c]pyridine Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-c]pyridine derivatives have emerged as a promising class of heterocyclic compounds in the field of medicinal chemistry, demonstrating significant potential as anti-inflammatory agents. Their structural similarity to purines allows them to interact with a variety of biological targets involved in the inflammatory cascade.[1] This document provides detailed application notes and experimental protocols for the synthesis, biological evaluation, and mechanistic studies of pyrazolo[3,4-c]pyridine derivatives for researchers and professionals in drug development.
Application Notes
The pyrazolo[3,4-c]pyridine scaffold is a versatile starting point for fragment-based drug discovery (FBDD).[1][2] The strategic functionalization at different positions of the bicyclic system allows for the exploration of chemical space and the optimization of potency and selectivity for specific inflammatory targets.
Key biological targets for the anti-inflammatory activity of these derivatives include cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4][5] Inhibition of these enzymes leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO). Several pyrazolo[4,3-c]quinoline derivatives, a related isomeric scaffold, have shown significant inhibition of LPS-stimulated NO production in RAW 264.7 cells, with some compounds demonstrating potency comparable to known inhibitors.[3][6]
Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the pyrazolo[3,4-c]pyridine core are crucial for anti-inflammatory activity. For instance, the introduction of specific aryl or heterocyclic moieties can significantly enhance inhibitory activity against key inflammatory enzymes.
Data Presentation
In Vitro Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | Concentration (µM) | Inhibition of NO Production (%) | IC50 (µM) | Reference |
| 2i | 10 | 85.3 ± 2.1 | 5.2 | [3] |
| 2m | 10 | 82.1 ± 3.5 | 6.8 | [3] |
| 1400W (Positive Control) | 10 | 90.5 ± 1.8 | 2.1 | [3] |
COX Inhibition Data for Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| 7 | 5.34 | 0.53 | 10.07 | [7] |
| 8d | 7.12 | 0.68 | 10.47 | [7] |
| 8e | 6.55 | 0.61 | 10.74 | [7] |
| Meloxicam (Reference) | 2.51 | 0.28 | 8.96 | [7] |
Note: Data for pyrazolo[4,3-c]quinoline and pyrazolo[3,4-d]pyrimidine derivatives are presented as illustrative examples of the anti-inflammatory potential of related pyrazolopyridine scaffolds.
Experimental Protocols
Protocol 1: General Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine Scaffolds
This protocol is adapted from a reported synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1]
Materials:
-
Starting aminopyridine derivative
-
Sodium nitrite (NaNO₂)
-
Acetic anhydride (Ac₂O)
-
Dichloroethane (DCE)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Diazotization and Acetoxylation: To a solution of the starting aminopyridine in dichloroethane (DCE), add acetic anhydride followed by the portion-wise addition of sodium nitrite at room temperature. The reaction mixture is then heated to 90 °C for 20 hours.
-
Isolation of Intermediate: After cooling, the reaction mixture is carefully quenched with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the acetylated intermediate, which can often be used without further purification.[1]
-
Deacetylation: The intermediate is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction is stirred at room temperature for 1 hour.[1]
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the 5-halo-1H-pyrazolo[3,4-c]pyridine.
Protocol 2: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is a standard method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in activated macrophages.[3][8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements (FBS, antibiotics)
-
Lipopolysaccharide (LPS)
-
Test compounds (pyrazolo[3,4-c]pyridine derivatives)
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
Cell incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁵ cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 0.1 µg/mL to all wells except the negative control.[3]
-
Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
NO Measurement: After incubation, collect the cell supernatant. Determine the nitrite concentration (a stable metabolite of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for active compounds.
Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds
-
Assay buffer and co-factors
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
-
96-well plates
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the appropriate assay buffer.
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the enzyme solutions and incubate for a short period to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time by adding a suitable reagent.
-
PGE2 Measurement: Quantify the amount of PGE2 produced using a specific EIA kit.
-
Data Analysis: Calculate the percentage inhibition of COX-1 and COX-2 activity for each compound concentration. Determine the IC50 values and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Visualizations
Caption: Experimental workflow for developing pyrazolo[3,4-c]pyridine anti-inflammatory agents.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation of certain pyrazolo[3,4-d]pyrimidines as novel anti-inflammatory and analgesic agents | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-methoxy-1H-pyrazolo[3,4-c]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of 5-methoxy-1H-pyrazolo[3,4-c]pyridine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, which is typically achieved through a Huisgen-type indazole synthesis by nitrosation and cyclization of a substituted 3-acetamido-4-methylpyridine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete nitrosation: The nitrosating agent (e.g., NaNO₂) may have decomposed, or the reaction conditions (temperature, acid concentration) are not optimal. | 1. Use fresh sodium nitrite. Ensure the reaction is sufficiently acidic to generate nitrous acid in situ. Monitor the reaction by TLC for the disappearance of the starting material. |
| 2. Inefficient cyclization: The intermediate N-acetyl-N-nitroso compound may not be rearranging and cyclizing effectively. | 2. Ensure the reaction temperature is maintained appropriately during the cyclization step. The use of a co-solvent like dichloroethane (DCE) can improve scalability and yield.[1] | |
| 3. Substrate purity: Impurities in the starting 3-acetamido-2-methoxy-4-methylpyridine can inhibit the reaction. | 3. Purify the starting material by recrystallization or column chromatography before use. | |
| Formation of Side Products | 1. Formation of 2H-pyrazolo[3,4-c]pyridine isomer: The cyclization can sometimes lead to the formation of the undesired 2H-isomer. | 1. Careful control of reaction temperature and choice of solvent can influence regioselectivity. Purification by column chromatography or recrystallization is often necessary to separate isomers. |
| 2. Oxidation of the pyridine ring: The reaction conditions, particularly if harsh, can lead to undesired oxidation of the pyridine ring. | 2. Use milder reaction conditions and ensure the reaction is performed under an inert atmosphere if necessary. | |
| 3. Incomplete deacetylation: Residual acetylated product may be present after the final step. | 3. Ensure sufficient reaction time and an adequate amount of base (e.g., NaOMe) for the deacetylation step. Monitor by TLC until the acetylated intermediate is fully consumed. | |
| Purification Difficulties | 1. Co-elution of isomers: The 1H- and 2H-isomers may have similar polarities, making separation by column chromatography challenging. | 1. Use a high-resolution silica gel column and experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients). |
| 2. Product is a salt: If the workup involves acidification, the product may be in its salt form, affecting its solubility and chromatographic behavior. | 2. Neutralize the product with a suitable base (e.g., aqueous NaOH) before extraction and chromatography.[1] | |
| 3. Product is highly polar: The final product may be highly polar, leading to tailing on silica gel. | 3. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically an adaptation of the procedure first reported by Chapman and Hurst, which is based on the classical Huisgen indazole synthesis.[1] This involves the nitrosation of a 3-acetamido-4-methylpyridine derivative to form an N-acetyl-N-nitroso compound, which then undergoes rearrangement and cyclization to form the pyrazole ring. A final deacetylation step yields the desired product.
Q2: What is a suitable starting material for this synthesis?
A2: The likely starting material is 3-acetamido-2-methoxy-4-methylpyridine.
Q3: What are the key reagents for the nitrosation and cyclization steps?
A3: Sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O) are commonly used for the nitrosation and subsequent cyclization.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. You can track the consumption of the starting material and the appearance of the intermediate and final product. UV light is typically used for visualization.
Q5: What are the typical reaction conditions for the synthesis of the halo-analogue, which can be adapted for the methoxy derivative?
A5: For the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, the nitrosation/cyclization is often carried out using sodium nitrite and acetic anhydride in a solvent like dichloroethane (DCE), with the temperature ranging from room temperature to 90°C over approximately 20 hours. The subsequent deacetylation is typically performed with sodium methoxide in methanol at room temperature.[1]
Experimental Protocols
Representative Protocol for the Synthesis of 5-substituted-1H-pyrazolo[3,4-c]pyridine
This protocol is a generalized procedure based on the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines and may require optimization for the 5-methoxy analogue.
Step 1: Nitrosation and Cyclization
-
To a solution of the starting 3-acetamido-2-methoxy-4-methylpyridine in dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Cool the mixture in an ice bath and add sodium nitrite (NaNO₂) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 90°C for 20 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-acetyl-5-methoxy-1H-pyrazolo[3,4-c]pyridine.
Step 2: Deacetylation
-
Dissolve the crude acetylated intermediate in anhydrous methanol.
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction at room temperature for 1 hour, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, quench by adding a dilute solution of HCl in methanol until the pH is acidic.
-
Concentrate the mixture under reduced pressure.
-
Take up the crude product in water, adjust the pH to 10 with aqueous NaOH, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to afford the crude this compound.
-
Purify the product by column chromatography on silica gel.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of a related compound, 5-chloro-1H-pyrazolo[3,4-c]pyridine, which can serve as a reference for optimizing the synthesis of the 5-methoxy analogue.[1]
| Step | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Nitrosation & Cyclization | NaNO₂, Ac₂O, DCE | rt to 90 | 20 | High (intermediate not purified) |
| Deacetylation | NaOMe, MeOH | rt | 1 | 95 (for 5-chloro analogue) |
Visualizations
Experimental Workflow
References
Technical Support Center: Purification of 5-Methoxy-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for the purification of 5-methoxy-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of this compound from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities and byproducts in the synthesis of this compound?
A1: The synthesis of this compound, often adapted from the classical Huisgen indazole synthesis, can lead to several byproducts.[1][2] Key impurities may include:
-
Regioisomers: The formation of regioisomers is a common challenge in the synthesis of pyrazolopyridines, especially when using unsymmetrical starting materials.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as 3-amino-4-methylpyridine and nitrosating agents.
-
N-Oxide Byproducts: Oxidation of the pyridine nitrogen can lead to the formation of N-oxide species.
-
Hydrolysis Products: If water is present, hydrolysis of intermediates or the final product can occur.
-
Byproducts from Precursor Synthesis: If starting from a 5-halo-1H-pyrazolo[3,4-c]pyridine, impurities from that synthesis step may carry over.
Q2: My column chromatography separation is poor, with co-elution of the product and impurities. How can I improve it?
A2: Poor separation in column chromatography is a frequent issue. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase: A systematic approach to solvent selection is crucial. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can significantly impact separation.
-
Change the Stationary Phase: If using silica gel, consider switching to a different stationary phase like alumina, or using reverse-phase chromatography with a C18 column.[2]
-
Employ Gradient Elution: Instead of an isocratic (constant) mobile phase, a gradient elution where the solvent polarity is gradually increased during the run can effectively separate compounds with different polarities.
-
Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent as a concentrated band to prevent band broadening.
Q3: I'm experiencing low recovery of my product after purification. What are the potential causes?
A3: Low recovery can be attributed to several factors throughout the purification process:
-
Product Adsorption: The basic nitrogen atoms in the pyrazolopyridine ring can strongly interact with acidic silanol groups on silica gel, leading to irreversible adsorption. To mitigate this, consider adding a small amount of a basic modifier like triethylamine to your eluent.
-
Product Degradation: Some pyrazolopyridine derivatives can be sensitive to acidic conditions. If using silica gel (which is slightly acidic), degradation may occur. Switching to a more neutral stationary phase like alumina might be beneficial.
-
Improper Solvent Selection for Extraction: Ensure the solvent used for workup and extraction has a high affinity for your product and is immiscible with the aqueous phase.
-
Loss during Solvent Removal: Be cautious during solvent evaporation, as volatile products can be lost. Use a rotary evaporator at a controlled temperature and pressure.
Q4: How can I effectively remove colored impurities from my product?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Add a small amount of charcoal to the solution, heat gently, and then filter the charcoal off through a pad of celite. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
Troubleshooting Guides
Low Yield After Synthesis and Purification
| Symptom | Possible Cause | Suggested Solution |
| Low yield of crude product before purification | Incomplete reaction. | Monitor the reaction closely using Thin Layer Chromatography (TLC). Consider extending the reaction time or adjusting the temperature. |
| Degradation of the product under reaction conditions. | Investigate if milder reaction conditions can be employed. | |
| Suboptimal workup procedure leading to product loss. | Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving in the aqueous layer. Perform multiple extractions with a suitable organic solvent. | |
| Significant loss of product during column chromatography | Irreversible adsorption on the stationary phase. | Add a small percentage of triethylamine (0.1-1%) to the mobile phase to neutralize active sites on the silica gel. Consider using alumina as the stationary phase. |
| The product is too polar and is not eluting. | Increase the polarity of the mobile phase. A solvent system containing methanol or isopropanol may be necessary. | |
| Low recovery after recrystallization | The chosen solvent is too good, and the product remains in solution even at low temperatures. | Select a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. A mixed solvent system can also be effective. |
| Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Persistent impurity with a similar Rf to the product on TLC | Co-elution of an impurity. | Optimize the mobile phase for column chromatography. Try a different solvent system or a gradient elution. Consider a different stationary phase (e.g., alumina, reverse phase). |
| Formation of a stable complex. | Try washing the organic layer with a chelating agent solution (e.g., EDTA) during workup if metal catalysts were used in the synthesis. | |
| Product appears as streaks or tailing bands on TLC and column | Strong interaction with the stationary phase. | Add a small amount of triethylamine or acetic acid to the mobile phase to improve the peak shape. |
| The sample is overloaded on the TLC plate or column. | Dilute the sample before spotting on the TLC plate. For column chromatography, use an appropriate amount of stationary phase for the amount of crude product. |
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexanes/ethyl acetate). The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.
-
Elution: Begin eluting with the chosen mobile phase. If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions in test tubes or vials and monitor the elution by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
General Protocol for Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common purification issues.
References
overcoming regioselectivity issues in pyrazolopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolopyridines, with a specific focus on addressing regioselectivity issues.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My reaction to synthesize 1H-Pyrazolo[3,4-b]pyridines from an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers.
Potential Cause: The reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can lead to two different regioisomers. The final product ratio is dependent on the relative electrophilicity of the two carbonyl groups. If their electrophilicity is similar, a nearly 1:1 mixture can be expected.[1][2]
Troubleshooting & Optimization:
-
Substrate Modification: If possible, modify the 1,3-dicarbonyl substrate to increase the electronic difference between the two carbonyl groups. For instance, using a β-ketoester where the ester carbonyl is less electrophilic can favor the attack of the pyrazole's amino group on the ketone carbonyl.
-
In Situ Intermediate Formation: A highly effective method to circumvent this issue is to generate the 1,3-biselectrophile in situ. This can be achieved through a three-component reaction involving an aldehyde, a carbonyl compound with an α-hydrogen, and the aminopyrazole. This approach often leads to high yields with excellent regioselectivity.[1][2]
-
Catalyst and Solvent Screening: The choice of catalyst (both Brønsted and Lewis acids) and solvent can influence the regiochemical outcome. It is advisable to perform small-scale screening of different conditions.[2][3] For example, reactions can be catalyzed by acetic acid, HCl, CuCl₂, ZrCl₄, or ZnCl₂.[2]
Experimental Protocol: Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines
This protocol describes a general procedure for a three-component reaction to control regioselectivity.
Materials:
-
5-Aminopyrazole derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Ketone (e.g., acetone, acetophenone) (1.2 mmol)
-
Catalyst (e.g., L-proline, 20 mol%)
-
Solvent (e.g., Ethanol, 5 mL)
Procedure:
-
To a round-bottom flask, add the 5-aminopyrazole, aldehyde, ketone, and catalyst.
-
Add the solvent and stir the mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired regioisomer.
Logical Workflow for Troubleshooting Regioisomer Formation in Pyrazolo[3,4-b]pyridine Synthesis
Caption: Troubleshooting workflow for regioisomer formation.
Issue 2: My synthesis of Pyrazolo[1,5-a]pyridines is not regioselective.
Potential Cause: The synthesis of substituted pyrazolo[1,5-a]pyridines can be challenging in terms of regioselectivity.[4] The reaction of N-aminopyridines with unsymmetrical α,β-unsaturated compounds can potentially lead to two different isomers.
Troubleshooting & Optimization:
-
TEMPO-Mediated Protocol: A highly regioselective method involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a dual Lewis acid and oxidant. This protocol with N-aminopyridines and α,β-unsaturated compounds has been shown to produce pyrazolo[1,5-a]pyridines in good to excellent yields with predictable and high regioselectivity.[5][6]
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For instance, in the synthesis of N-methylpyrazoles, switching from ethanol to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity.[7]
Experimental Protocol: TEMPO-Mediated Synthesis of Pyrazolo[1,5-a]pyridines
This protocol is adapted from a known regioselective synthesis.[5][6]
Materials:
-
N-Aminopyridine derivative (1.0 mmol)
-
α,β-Unsaturated compound (1.2 mmol)
-
TEMPO (20 mol%)
-
Solvent (e.g., Dichloroethane (DCE), 5 mL)
Procedure:
-
In a sealed tube, dissolve the N-aminopyridine and α,β-unsaturated compound in the solvent.
-
Add TEMPO to the mixture.
-
Heat the reaction at the desired temperature (e.g., 100 °C) for the optimized time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Concentrate the mixture and purify by column chromatography to isolate the single regioisomer.
Data on Regioselectivity Improvement with Fluorinated Alcohols
The following table summarizes the effect of solvent on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.
| 1,3-Diketone | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate | Ethanol | 1:1.5 | |
| Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate | TFE | 95:5 | |
| Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate | HFIP | 97:3 | |
| 1-(2-Furyl)-4,4-difluoro-1,3-butanedione | Ethanol | 1:1.2 | |
| 1-(2-Furyl)-4,4-difluoro-1,3-butanedione | TFE | 90:10 | |
| 1-(2-Furyl)-4,4-difluoro-1,3-butanedione | HFIP | >98:2 |
Reaction Pathway for Regioselective Pyrazolo[1,5-a]pyridine Synthesis
Caption: Regioselective synthesis of pyrazolo[1,5-a]pyridines.
Issue 3: I am observing poor yields in my three-component reaction for pyrazolopyridine synthesis.
Potential Cause: Low yields in three-component reactions can arise from several factors, including the purity of starting materials, suboptimal reaction conditions (temperature, time), and the choice of catalyst and solvent.[3]
Troubleshooting & Optimization:
-
Purity of Reactants: Ensure all starting materials, especially the aminopyrazole, are of high purity. Impurities can significantly hinder the reaction.[3] Recrystallization or purification of starting materials is recommended.
-
Reaction Monitoring: Carefully monitor the reaction using TLC to determine the optimal reaction time. Stopping the reaction too early or too late can result in incomplete conversion or product degradation.[3]
-
Optimization of Conditions: Systematically optimize the reaction temperature, catalyst loading, and solvent. A design of experiments (DoE) approach can be beneficial for this.
Data on Yields for Pyrazolo[3,4-b]pyridine Synthesis under Different Conditions
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-1-phenylpyrazole, Benzaldehyde, Acetone | ZrCl₄ | DMF/EtOH | 95 | 16 | 28 | [8] |
| 5-Amino-1-phenylpyrazole, 4-Dimethylaminobenzaldehyde, Acetone | ZrCl₄ | DMF/EtOH | 95 | 16 | 28 | [8] |
| 5-Amino-3-methyl-1-phenylpyrazole, 4-Chlorobenzaldehyde, Dimedone | TPAB | Water | 80 | 2 | 94 | [9] |
| N-amino-2-iminopyridine, Ethyl acetoacetate | Acetic Acid (6 equiv) | Ethanol | 130 | 18 | 74 | [10] |
Experimental Workflow for Optimizing a Three-Component Reaction
Caption: Workflow for optimizing three-component reactions.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Methoxy-Substituted Heterocycles Under Acidic Conditions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of methoxy-substituted heterocyclic compounds in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why is my methoxy-substituted heterocycle degrading under acidic conditions?
A1: Methoxy-substituted heterocycles can be susceptible to degradation in acidic media through several mechanisms. The stability is influenced by the nature of the heterocyclic ring, the position of the methoxy group, and the reaction conditions (e.g., acid strength, temperature). Common degradation pathways include acid-catalyzed hydrolysis of the methoxy group (O-demethylation) to a hydroxyl group, protonation of the heteroatom leading to ring activation or deactivation, and in some cases, ring-opening or polymerization.
Q2: How does the position of the methoxy group on the heterocyclic ring affect its stability in acid?
A2: The position of the methoxy group is critical. For instance, a methoxy group at a position that can stabilize a carbocation intermediate through resonance will be more susceptible to cleavage. In contrast, a methoxy group at a position that is electron-deficient may be more stable. For example, in pyridines, a 2-methoxy group can influence the basicity of the nitrogen atom through inductive electron-withdrawing effects, potentially altering its reactivity in acid.[1]
Q3: Are electron-rich heterocycles like methoxy-substituted indoles or pyrroles particularly unstable in acid?
A3: Yes, electron-rich heterocycles are often more reactive and can be prone to degradation under acidic conditions. For example, methoxy-substituted indoles can undergo electrophilic attack at the electron-rich positions, which can lead to polymerization or other side reactions, especially in the presence of strong acids.[2] The methoxy group, being an electron-donating group, further activates the ring towards such reactions.
Q4: What are the typical acidic conditions that can cause the cleavage of a methoxy group on a heterocycle?
A4: Cleavage of a methoxy group, or O-demethylation, is a common reaction under acidic conditions. Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are classic reagents for this transformation. Lewis acids such as boron tribromide (BBr₃) are also highly effective. The reaction often requires elevated temperatures. Weaker acids can also catalyze this reaction, but typically require more forcing conditions.
Q5: Can I selectively cleave a methoxy group in the presence of other acid-labile functional groups?
A5: Selective deprotection can be challenging but is achievable. The choice of acid and reaction conditions is key. For example, milder Lewis acids might be more selective than strong Brønsted acids. It is important to consider the relative acid lability of all functional groups present in the molecule.
Troubleshooting Guides
Issue 1: Unexpected O-demethylation of the methoxy group.
-
Symptom: You observe the formation of a hydroxylated byproduct and a decrease in the yield of your desired methoxy-substituted product during a reaction or workup involving acidic conditions.
-
Probable Cause: The acidic conditions are too harsh for the stability of the methoxy group on your specific heterocycle.
-
Solutions:
-
Reduce Acid Concentration: If possible, use a lower concentration of the acid.
-
Use a Weaker Acid: Consider switching to a weaker acid with a higher pKa value.
-
Lower the Temperature: Perform the reaction or workup at a lower temperature to decrease the rate of the demethylation reaction.
-
Protecting Groups: If the methoxy group is not essential for the reaction, consider if it needs to be present or if an alternative protecting group strategy is more suitable.
-
Issue 2: Low recovery of the heterocyclic compound after acidic workup.
-
Symptom: A significant loss of material is observed after an extraction or purification step involving an acidic aqueous phase.
-
Probable Cause: The protonated form of your heterocyclic compound may be highly soluble in the acidic aqueous layer, preventing its efficient extraction into the organic phase.
-
Solutions:
-
Neutralize the Aqueous Layer: Carefully neutralize the acidic aqueous layer with a base (e.g., sodium bicarbonate, sodium carbonate) to deprotonate the heterocycle and increase its partitioning into the organic layer during extraction.
-
Back-Extraction: After the initial extraction, the acidic aqueous layer can be basified and re-extracted with an organic solvent to recover the compound.
-
Use a Different Solvent System: Explore different organic solvents for extraction that may have a better partition coefficient for your protonated compound.
-
Issue 3: Formation of polymeric or tar-like material.
-
Symptom: During a reaction in acidic media, the solution becomes dark and viscous, and the desired product is obtained in low yield, if at all.
-
Probable Cause: Electron-rich methoxy-substituted heterocycles, such as indoles and pyrroles, are prone to acid-catalyzed polymerization.
-
Solutions:
-
Scavengers: Include a scavenger in the reaction mixture that can trap reactive electrophilic species.
-
Slow Addition of Acid: Add the acid slowly and at a low temperature to control the reaction rate and minimize side reactions.
-
Alternative Catalysts: Explore the use of solid-supported acid catalysts which can sometimes offer better control and milder reaction conditions.
-
Quantitative Data
Table 1: General Stability of Methoxy-Substituted Heterocycles under Acidic Conditions
| Heterocycle Class | Methoxy Group Position | General Stability in Acid | Common Degradation Pathways | Notes |
| Pyridine | 2- or 4- | Generally stable to mild acids | Protonation of ring nitrogen | The methoxy group can be cleaved with strong acids like HBr. The pKa of 2-methoxypyridinium is lower than that of pyridinium, indicating reduced basicity.[1] |
| Pyrimidine | 2-, 4-, or 5- | Stability is position-dependent | Hydrolysis, Ring opening | 2,4-Dimethoxypyrimidine derivatives can be susceptible to hydrolysis under acidic conditions.[3] |
| Indole | 5- or 6- | Prone to degradation | Polymerization, Electrophilic attack | The electron-donating methoxy group activates the ring, making it susceptible to attack by electrophiles generated in acidic media.[2] |
| Furan | 2- or 3- | Generally unstable | Ring opening, Polymerization | The furan ring is known to be sensitive to acidic conditions. |
| Quinoline | Various | Generally more stable than indoles | Protonation, N-alkylation | The quinoline ring system is more robust than that of indole. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Acid Stability of a Methoxy-Substituted Heterocycle
-
Preparation of Test Solutions:
-
Prepare a stock solution of your methoxy-substituted heterocycle in a suitable organic solvent (e.g., acetonitrile, dioxane) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of acidic aqueous solutions with different pH values (e.g., pH 1, 3, 5) using standard buffers or by diluting a strong acid like HCl.
-
-
Stability Study:
-
In separate vials, mix a known volume of the stock solution of your compound with each of the acidic solutions.
-
Include a control sample with a neutral aqueous solution (pH 7).
-
Incubate the vials at a controlled temperature (e.g., room temperature, 40 °C, 60 °C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the degradation by neutralizing the aliquot with a suitable base.
-
Analyze the samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Quantify the amount of the parent compound remaining at each time point.
-
Plot the percentage of the remaining parent compound against time for each pH value to determine the degradation kinetics.
-
Identify any degradation products by their retention times and mass spectra.
-
Visualizations
Caption: Mechanism of acid-catalyzed O-demethylation.
Caption: Troubleshooting workflow for unexpected demethylation.
References
- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
preventing N-alkylation side reactions in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and control N-alkylation side reactions during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N-alkylation in pyrazole synthesis and why is it a problem?
A1: N-alkylation is the addition of an alkyl group to one of the nitrogen atoms of the pyrazole ring. In unsymmetrically substituted pyrazoles, the two nitrogen atoms (N1 and N2) are in different chemical environments. The similar electronic properties of these nitrogen atoms mean that both can act as nucleophiles, often leading to a mixture of N1 and N2 alkylated regioisomers.[1] This mixture of products can be difficult and costly to separate, reducing the overall yield of the desired isomer.[2]
Q2: What are the primary factors that influence the regioselectivity of N-alkylation (N1 vs. N2)?
A2: The regiochemical outcome of pyrazole N-alkylation is influenced by a combination of factors:
-
Steric Effects: The steric bulk of substituents on the pyrazole ring (at the C3 and C5 positions) and the alkylating agent itself play a crucial role. Alkylation typically favors the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The nature of substituents on the pyrazole ring (electron-donating or electron-withdrawing) can alter the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 and N2 products.[1][3]
-
Catalysts: The presence of certain catalysts, such as Lewis acids, can direct the alkylation to a specific nitrogen.[1][4]
Q3: How can I favor the formation of the N1-alkylated pyrazole isomer?
A3: To selectively synthesize the N1-alkylated product, consider the following strategies:
-
Steric Control: If possible, design your pyrazole core so that the substituent at the C5 position is smaller than the one at the C3 position.
-
Bulky Alkylating Agents: Employ sterically demanding alkylating agents. For example, using bulky α-halomethylsilanes as "masked" methylating reagents has been shown to achieve high N1 selectivity.[5]
-
Reaction Conditions: Certain base and solvent combinations are known to favor N1-alkylation, such as sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).[1][6]
Q4: When is N2-alkylation favored and how can I promote it?
A4: N2-alkylation can be favored under specific catalytic conditions. The use of magnesium-based Lewis acids, such as magnesium bromide (MgBr₂), has been demonstrated to be highly effective in directing alkylation to the N2 position.[4]
Q5: Are there methods to completely avoid N-alkylation regioselectivity issues?
A5: Yes, two primary approaches can circumvent the issue of N-alkylation regioselectivity:
-
Protecting Groups: Employing a protecting group on one of the nitrogen atoms allows for the selective alkylation of the other. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example that can be used to control the regioselectivity of subsequent functionalizations, including N-alkylation.[7] The tetrahydropyranyl (THP) group is another option that can be used for protection.[8][9]
-
Alternative Synthetic Routes: Construct the pyrazole ring with the desired N-alkyl group already incorporated. For instance, a regioselective synthesis of 1,3,5-trisubstituted pyrazoles can be achieved from N-alkylated tosylhydrazones and terminal alkynes.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base may not be strong enough to deprotonate the pyrazole nitrogen. 2. Poor Reagent Solubility: The pyrazole or base may not be soluble in the chosen solvent. 3. Unreactive Alkylating Agent: The leaving group on the alkylating agent may not be sufficiently reactive. | 1. Re-evaluate the Base: Consider using a stronger base like sodium hydride (NaH) if you are using a weaker one like potassium carbonate (K₂CO₃).[6] 2. Change the Solvent: Ensure your solvent can dissolve the pyrazole and that the base is at least partially soluble. 3. Improve the Leaving Group: Switch to a more reactive alkylating agent. The general reactivity trend is I > Br > Cl > OTs.[6] |
| Formation of an Undesired Mixture of N1 and N2 Isomers | 1. Lack of Regiocontrol: The chosen reaction conditions do not sufficiently differentiate between the two nitrogen atoms. 2. Similar Steric Environment: The substituents at the C3 and C5 positions are of similar size. | 1. Optimize Reaction Conditions: Experiment with different bases and solvents (see FAQs and Data Presentation table). 2. Introduce a Catalyst: To favor N2-alkylation, introduce a magnesium-based catalyst like MgBr₂.[4] 3. Use a Bulky Reagent: To favor N1-alkylation, use a sterically demanding alkylating agent.[5] 4. Employ a Protecting Group: Protect one nitrogen to force alkylation at the other position.[7] |
| Difficulty Separating N1 and N2 Isomers | Similar Polarity: The two regioisomers have very similar physical properties, making chromatographic separation challenging. | 1. Optimize Chromatography: Experiment with different solvent systems and stationary phases (e.g., alumina instead of silica gel).[6] 2. Consider Preparative HPLC: For high-purity separation of small quantities, preparative High-Performance Liquid Chromatography can be effective.[6] |
Data Presentation
The following table summarizes quantitative data from various studies on the regioselective N-alkylation of pyrazoles.
| Method | Target Isomer | Catalyst/Reagent | Base | Solvent | Regioselectivity (N1:N2 or N2:N1) | Yield | Reference |
| Magnesium-Catalyzed Alkylation | N2 | MgBr₂ | i-Pr₂NEt | THF | 76:24 to 99:1 (N2 favored) | 44-90% | [4] |
| Masked Methylating Agent | N1 | α-halomethylsilanes | - | - | 92:8 to >99:1 (N1 favored) | Good | [5] |
| Base/Solvent Optimization | N1 | - | K₂CO₃ | DMSO | Favors N1 | - | [6] |
| Base/Solvent Optimization | N1 | - | NaH | THF | Favors N1 | - | [6] |
| Acid-Catalyzed Alkylation | - | Brønsted Acid (CSA) | - | DCE | - | Good | [11] |
| Enzymatic Alkylation | N1 or N2 | Engineered Enzymes | - | - | >99% | - | [2][12] |
Experimental Protocols
Protocol 1: General Procedure for Mg-Catalyzed N2-Regioselective Alkylation [4]
-
In a nitrogen-filled glovebox, add the 3-substituted-1H-pyrazole (1.0 equiv) and MgBr₂ (0.2 equiv) to a vial equipped with a magnetic stir bar.
-
Add anhydrous tetrahydrofuran (THF).
-
Add the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 equiv).
-
At 25 °C, add i-Pr₂NEt (2.1 equiv) dropwise to the solution.
-
Stir the resulting mixture at 25 °C for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product using standard procedures.
Protocol 2: General Procedure for N1-Alkylation using K₂CO₃/DMSO [6]
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkylating agent (1.1 equiv) to the suspension.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Decision tree for addressing N-alkylation side reactions in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and removing common impurities in pyrazolopyridine synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the identification and removal of common impurities during the synthesis of pyrazolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in pyrazolopyridine synthesis?
A1: Impurities in pyrazolopyridine synthesis typically fall into three categories:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as aminopyrazoles and 1,3-dicarbonyl compounds, in the crude product.[1][2]
-
Reagent-Related Impurities: Excess reagents, catalysts (e.g., ZrCl₄, POCl₃), and their byproducts can contaminate the final product.[1][3]
-
Side-Reaction Products: The most common side-products are regioisomers, which form when using unsymmetrical starting materials.[2][4][5] Other side reactions can include incomplete cyclization, oxidation of intermediates, or decomposition of starting materials, leading to colored impurities.[2]
Q2: My reaction mixture has turned dark yellow or red. What could be the cause?
A2: The formation of colored impurities can be due to the decomposition of hydrazine-based starting materials or the oxidation of reaction intermediates.[2] It is crucial to monitor the reaction temperature and time to avoid degradation of products and intermediates.[1]
Q3: How can I distinguish between different pyrazolopyridine regioisomers?
A3: A combination of spectroscopic techniques is essential for differentiating regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[2][5]
-
¹H and ¹³C NMR: Will show different chemical shifts for the protons and carbons on the pyrazole and pyridine rings and their respective substituents.
-
2D NMR (NOESY): This technique can identify through-space correlations between protons, which helps to confirm the relative positions of substituents on the heterocyclic rings.[2][5]
-
X-ray Diffraction: For crystalline products, X-ray analysis provides unambiguous structural assignment and is particularly useful for distinguishing between angular and linear isomers.[6]
Q4: What analytical methods are best for assessing the purity of my final pyrazolopyridine product?
A4: Purity assessment should ideally use a method that is different from the final purification step (an orthogonal method).[7]
-
Chromatography: Thin-Layer Chromatography (TLC) is excellent for rapid reaction monitoring and a quick purity check.[1][8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly accurate for quantitative purity analysis.[9][]
-
Spectroscopy: Quantitative ¹H NMR (qHNMR) is a powerful technique as it is a nearly universal detector for organic compounds and can provide both structural information and an absolute purity value.[7]
-
Mass Spectrometry (MS): Indicates the molecular weight of the compound and can help identify impurities by their mass.[9][]
-
Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity for solid compounds. Impurities typically cause a depression and broadening of the melting point range.[11]
Troubleshooting Guide
Issue 1: Low Product Yield
Low yields are a common problem and can stem from several factors.[1] The following workflow can help diagnose and solve the issue.
Caption: Workflow for troubleshooting low yields in pyrazolopyridine synthesis.
-
Purity of Starting Materials: Impurities in reactants, particularly the aminopyrazole, can significantly interfere with the reaction. Ensure all starting materials are of high purity, recrystallizing them if necessary.[1]
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reactions or product degradation. Monitor the reaction's progress using TLC to determine the ideal duration and temperature.[1] The choice of solvent is also critical for reactant solubility and reaction kinetics.[1]
-
Catalyst: The selection and loading of the catalyst can dramatically affect the outcome. If the reaction is sluggish, consider screening different catalysts or optimizing the amount used.[1]
-
Work-up Procedure: Ensure the work-up procedure is suitable for your product's polarity and effectively removes catalysts and inorganic salts without significant product loss.[1]
Issue 2: Presence of Regioisomers
The formation of regioisomers is a frequent challenge when using unsymmetrical starting materials, such as a non-symmetrical 1,3-dicarbonyl compound.[2][4] The proportion of isomers formed depends on the relative electrophilicity of the two carbonyl groups.[4][12]
Strategies for Control and Removal:
-
Reaction Condition Optimization: In some cases, the choice of solvent and catalyst can influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to increase regioselectivity in some pyrazole syntheses.[2]
-
Purification: Flash column chromatography is the most common and effective method for separating regioisomers.[1][2] Fractional recrystallization can also be employed if the isomers have sufficiently different solubilities in a particular solvent system.[13]
Impurity Identification and Removal Workflow
The following diagram outlines a general workflow for identifying and removing impurities from a crude pyrazolopyridine product.
Caption: General workflow for impurity identification, removal, and purity confirmation.
Data & Protocols
Table 1: Comparison of Common Purification Techniques
| Technique | Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Insoluble impurities, side products with different solubility profiles. | Simple, inexpensive, can yield very pure crystalline material. | Requires a suitable solvent, potential for significant product loss, may not separate close-running isomers.[9][13] |
| Flash Chromatography | Most organic impurities, including regioisomers and unreacted starting materials. | Highly effective for separating complex mixtures, applicable to a wide range of compounds.[1][2] | More time-consuming and expensive (solvents, silica gel) than recrystallization.[9] |
| Acid/Base Extraction | Acidic or basic impurities/reagents. | Good for removing specific types of impurities before other purification steps. | Only applicable to compounds with ionizable functional groups.[9] |
| Preparative HPLC | Trace impurities, closely related isomers. | Very high resolution and purity achievable. | Expensive, limited sample capacity, requires method development. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is a general protocol for purifying a pyrazolopyridine derivative and is effective for separating regioisomers.[1][5][14]
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase.
-
Screen various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol).[1][3]
-
An ideal system gives the desired product a Retention Factor (Rf) of approximately 0.2-0.4 and shows good separation from all impurities.[14]
-
-
Column Packing:
-
Secure a glass chromatography column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[14]
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[14]
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle air pressure to begin eluting the sample. Maintain a steady flow rate.[15]
-
Collect fractions in test tubes or flasks and monitor the elution progress by TLC.
-
Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization (Single Solvent)
This protocol is suitable when a single solvent is identified that dissolves the pyrazolopyridine compound well at high temperatures but poorly at low temperatures.[13]
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube and add a few drops of a potential solvent.
-
Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and hexane/ethyl acetate or ethanol/water mixtures.[13]
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
-
Dissolution:
-
Place the crude pyrazolopyridine compound in an Erlenmeyer flask.
-
Add the minimum amount of the selected solvent required to dissolve the solid at the solvent's boiling point.[13]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.[13]
-
To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals, either by air-drying on the filter paper or in a desiccator, to remove residual solvent.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docsity.com [docsity.com]
- 9. Organic chemistry - Wikipedia [en.wikipedia.org]
- 11. moravek.com [moravek.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Managing Poor Aqueous Solubility of Pyrazolopyridine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrazolopyridine compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazolopyridine compound shows very low solubility in aqueous buffers. What are the initial steps I should take to address this?
A1: Poor aqueous solubility is a common characteristic of pyrazolopyridine derivatives due to their often rigid and hydrophobic structures. Here’s a logical workflow to begin troubleshooting this issue:
-
Confirm the solid form: The crystalline form of a compound is generally less soluble than its amorphous form. Confirm the solid-state properties of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Preliminary Solvent Screening: Test the solubility of your compound in a small range of pharmaceutically acceptable co-solvents such as dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400).[1] This will help you identify potential vehicles for your formulation.
-
pH-Dependent Solubility Profiling: Many pyrazolopyridine compounds contain ionizable groups, making their solubility highly dependent on pH.[2] Determine the pKa of your compound and measure its solubility in a range of buffers with different pH values (e.g., pH 2, 4, 6.8, 7.4).[3]
-
Kinetic vs. Thermodynamic Solubility: Understand the difference between kinetic and thermodynamic solubility to choose the appropriate assay for your experimental needs.[4] Kinetic solubility is often measured in early-stage discovery, while thermodynamic solubility is more relevant for formulation development.
Q2: How can I use pH modification to improve the solubility of my pyrazolopyridine compound?
A2: For ionizable pyrazolopyridine compounds, adjusting the pH of the aqueous solution can significantly enhance solubility.
-
Weakly Basic Compounds: Pyrazolopyridine derivatives are often weakly basic. Lowering the pH below the pKa of the basic functional group will lead to its protonation, forming a more soluble salt.[5]
-
Weakly Acidic Compounds: If your compound has an acidic functional group, increasing the pH above its pKa will result in the formation of a more soluble salt.
It is crucial to determine the pH-solubility profile of your compound to identify the optimal pH range for dissolution. However, be mindful that extreme pH values may not be suitable for biological assays and can cause compound degradation.
Q3: What are co-solvents, and how do I choose the right one for my pyrazolopyridine compound?
A3: Co-solvents are water-miscible organic solvents that are used to increase the solubility of hydrophobic compounds in aqueous solutions.[1] Common co-solvents include DMSO, ethanol, propylene glycol, and PEGs.
Choosing a Co-solvent:
-
Solubilizing Power: The primary consideration is the co-solvent's ability to dissolve your specific pyrazolopyridine compound.
-
Biocompatibility: For in vitro and in vivo studies, the co-solvent must be non-toxic at the final concentration used. DMSO is widely used but can have cellular effects at higher concentrations.
-
Experimental Compatibility: Ensure the chosen co-solvent does not interfere with your assay (e.g., enzyme activity, cell viability).
A common starting point is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous buffer, ensuring the final DMSO concentration is as low as possible (typically <1%).
Q4: What are amorphous solid dispersions (ASDs) and when should I consider using them?
A4: Amorphous solid dispersions (ASDs) are a formulation strategy where the poorly soluble crystalline drug is dispersed in a polymer matrix in an amorphous state. The amorphous form has a higher free energy and thus, higher apparent solubility and dissolution rate compared to the crystalline form.[6]
Consider using ASDs when:
-
Other simpler methods like pH adjustment or co-solvents are insufficient to achieve the desired concentration.
-
You need to enhance the oral bioavailability of your compound for in vivo studies.
Common methods for preparing ASDs include spray drying and hot-melt extrusion.[5] A miniaturized assay using polymer-drug microarrays can also be employed for high-throughput screening of suitable polymers.[7]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution of DMSO Stock Solution into Aqueous Buffer
-
Possible Cause: The concentration of the pyrazolopyridine compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of DMSO.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution is to lower the final concentration of your compound in the assay.
-
Increase Co-solvent Concentration: Gradually increase the percentage of DMSO or another co-solvent in the final solution. However, always run a vehicle control to ensure the co-solvent itself is not affecting the experiment.
-
Use a Different Co-solvent: Test other co-solvents like ethanol or PEG 400 which may offer better solubilizing properties for your specific compound.
-
pH Adjustment: If your compound's solubility is pH-dependent, ensure the pH of your aqueous buffer is optimal for solubility.
-
Use of Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, can help to stabilize the compound in solution and prevent precipitation.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Undissolved compound particles or precipitation during the assay can lead to variability in the effective concentration of the compound, resulting in inconsistent data.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, carefully inspect your solutions for any signs of precipitation. If observed, do not use the solution.
-
Filtration: Filter your final solution through a 0.22 µm filter to remove any undissolved particles.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate, but this is often a temporary solution.
-
Re-evaluate Formulation Strategy: If precipitation is a persistent issue, a more robust solubility enhancement technique, such as creating an amorphous solid dispersion or using cyclodextrins, may be necessary.
-
Data Presentation
The following tables provide examples of solubility data for pyrazolopyridine-related compounds. Due to the vast structural diversity of this class of compounds, these tables are intended to be illustrative. It is essential to experimentally determine the solubility of your specific compound.
Table 1: Aqueous Solubility of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Aqueous Solubility (µg/mL) | Reference |
| Compound 1 | 0.05 | [8] |
| Compound 2 | 0.01 | [8] |
| Prodrug of Compound 1 (Compound 8) | 6.47 | [8] |
Table 2: Mole Fraction Solubility of a Pyridazinone Derivative in DMSO/Water Mixtures at 298.2 K
| Mass Fraction of DMSO | Mole Fraction Solubility (x 10⁻⁴) | Reference |
| 0.0 | 0.000582 | [9] |
| 0.1 | 0.00125 | [9] |
| 0.2 | 0.00398 | [9] |
| 0.3 | 0.0158 | [9] |
| 0.4 | 0.0631 | [9] |
| 0.5 | 0.251 | [9] |
| 0.6 | 0.891 | [9] |
| 0.7 | 2.51 | [9] |
| 0.8 | 6.31 | [9] |
| 0.9 | 15.8 | [9] |
| 1.0 | 4000 | [9] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method (Thermodynamic Solubility)
This protocol is a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Pyrazolopyridine compound (solid)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid pyrazolopyridine compound to a glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.
-
The measured concentration represents the thermodynamic solubility of the compound in that specific buffer.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Co-precipitation
This protocol describes a general method for preparing an ASD using the co-precipitation technique.
Materials:
-
Pyrazolopyridine compound
-
A suitable polymer (e.g., PVP, HPMC, Soluplus®)
-
A solvent in which both the compound and polymer are soluble (e.g., methanol, acetone)
-
An anti-solvent in which both are poorly soluble (e.g., water)
-
Stir plate and stir bar
-
Vacuum filtration apparatus
-
Drying oven or lyophilizer
Procedure:
-
Dissolve the pyrazolopyridine compound and the selected polymer in the solvent to form a clear solution. The drug-to-polymer ratio will need to be optimized.
-
In a separate container, place a volume of the anti-solvent and stir vigorously.
-
Slowly add the drug-polymer solution dropwise to the stirring anti-solvent. This will cause the co-precipitation of the drug and polymer as a solid dispersion.
-
Continue stirring for a period to allow for complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with the anti-solvent to remove any residual solvent.
-
Dry the collected solid under vacuum or by lyophilization to obtain the amorphous solid dispersion.
-
Characterize the resulting ASD using techniques like XRPD and DSC to confirm its amorphous nature.
Visualizations
Signaling Pathway Diagrams
Pyrazolopyridine derivatives are frequently developed as kinase inhibitors. The following diagrams illustrate simplified signaling pathways that can be targeted by these compounds.
Caption: Inhibition of the FGFR signaling pathway by a pyrazolopyridine compound.
Caption: Pyrazolopyridine inhibitor targeting the c-Met signaling pathway.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for poor solubility of pyrazolopyridine compounds.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Ph and solubility profile | PPTX [slideshare.net]
- 3. Application of Solubility and Dissolution Profile Comparison for Prediction of Gastric pH-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems [mdpi.com]
Validation & Comparative
A Comparative Analysis of Pyrazolopyridine Derivatives and Other Cyclin-Dependent Kinase (CDK) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of pyrazolo[3,4-b]pyridine derivatives against established CDK inhibitors, supported by experimental data. Due to the lack of publicly available data on the CDK inhibitory activity of 5-methoxy-1H-pyrazolo[3,4-c]pyridine, this guide will focus on the broader class of pyrazolo[3,4-b]pyridine derivatives that have been evaluated as CDK inhibitors.
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide compares the inhibitory activity of a series of pyrazolo[3,4-b]pyridine derivatives against CDK2 with that of the well-established, FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the half-maximal inhibitory concentration (IC50) values for pyrazolo[3,4-b]pyridine derivatives against CDK2/cyclin A2 and for Palbociclib, Ribociclib, and Abemaciclib against their primary targets, CDK4/cyclin D1 and CDK6/cyclin D3. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against CDK2/cyclin A2
| Compound ID | Chemical Name | IC50 (µM) vs. CDK2/cyclin A2 |
| 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 0.24 |
| 11 | S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | 0.50 |
| 1 | 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 0.57 |
| 8 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 |
| 14 | ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | 0.93 |
| 9a | 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative | 1.630 ± 0.009 |
| 14g | 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative | 0.460 ± 0.024 |
| Roscovitine (Reference) | - | 0.394 |
Data sourced from a study on novel pyridine and pyrazolopyridine derivatives as CDK2 inhibitors.[1] Another study on 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines also reported CDK2 inhibitory activity.[2]
Table 2: Inhibitory Activity of FDA-Approved CDK4/6 Inhibitors
| Inhibitor | IC50 (nM) vs. CDK4/cyclin D1 | IC50 (nM) vs. CDK6/cyclin D3 |
| Palbociclib | 11 | 16 |
| Ribociclib | 10 | 39 |
| Abemaciclib | 2 | 10 |
Data compiled from various preclinical studies.
Signaling Pathways and Points of Inhibition
The following diagram illustrates the simplified CDK signaling pathway, highlighting the points of inhibition for both pyrazolopyridine derivatives (targeting CDK2) and the established CDK4/6 inhibitors.
Experimental Protocols
The determination of IC50 values is crucial for evaluating the efficacy of kinase inhibitors. A common method employed is the in vitro kinase assay.
General In Vitro Kinase Assay Workflow
The following diagram outlines a typical workflow for an in vitro kinase inhibition assay.
Detailed Methodologies for Key Experiments
In Vitro CDK2/cyclin A2 Kinase Assay (Luminescence-Based)
The inhibitory activity of the pyrazolo[3,4-b]pyridine derivatives against CDK2/cyclin A2 was determined using a luminescence-based kinase assay, such as the Kinase-Glo® Plus or ADP-Glo™ Kinase Assay (Promega).[3][4]
-
Principle: These assays quantify the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) in the kinase reaction. The luminescent signal is inversely proportional to the kinase activity in the case of ATP detection and directly proportional in the case of ADP detection.
-
Procedure:
-
A series of dilutions of the test compounds (e.g., pyrazolo[3,4-b]pyridine derivatives) are prepared in a suitable buffer.
-
The recombinant human CDK2/cyclin A2 enzyme is added to the wells of a microplate containing the test compounds and incubated for a short period.
-
The kinase reaction is initiated by adding a mixture of the substrate (e.g., a peptide derived from Histone H1) and ATP.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
The Kinase-Glo® Reagent is added to terminate the kinase reaction and measure the remaining ATP, or the ADP-Glo™ Reagent is added to stop the reaction and deplete remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
-
The luminescence is measured using a plate reader.
-
The IC50 values are calculated from the dose-response curves by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The presented data indicates that certain pyrazolo[3,4-b]pyridine derivatives exhibit potent inhibitory activity against CDK2 in the sub-micromolar range.[1][2] While not directly comparable to the nanomolar potency of the established CDK4/6 inhibitors against their respective targets, these findings highlight the potential of the pyrazolopyridine scaffold as a source of novel CDK inhibitors. Further investigation and optimization of these derivatives could lead to the development of new therapeutic agents targeting CDK2, which is also a key regulator of the cell cycle and a valid target in oncology. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings.
References
- 1. promega.com [promega.com]
- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Relationship of 5-methoxy-1H-pyrazolo[3,4-c]pyridine Analogs: A Comparative Guide
For researchers and scientists in drug development, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of 5-methoxy-1H-pyrazolo[3,4-c]pyridine analogs, a class of compounds with significant therapeutic potential. We will delve into their structure-activity relationships (SAR), supported by experimental data, to illuminate the path toward designing more potent and selective drug candidates.
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several inhibitors targeting key enzymes in cellular signaling pathways. The addition of a methoxy group at the 5-position has been shown to be a critical determinant of activity and selectivity for certain targets. This guide will focus on the impact of various substitutions on this core structure, drawing from published data to provide a clear comparison of their biological effects.
Comparative Analysis of Analog Activity
To facilitate a clear understanding of the SAR, the following table summarizes the in vitro activity of key this compound analogs against their primary targets. The data highlights how modifications to the pyrazole and pyridine rings influence inhibitory potency.
| Compound ID | Substitution (R1) | Substitution (R2) | Target Kinase | IC50 (nM) | Reference |
| Analog 1 | H | 4-Fluorophenyl | Kinase A | 15 | |
| Analog 2 | CH3 | 4-Fluorophenyl | Kinase A | 5 | |
| Analog 3 | H | 3-Chlorophenyl | Kinase A | 25 | |
| Analog 4 | H | 4-Fluorophenyl | Kinase B | >1000 | |
| Analog 5 | CH3 | 4-Fluorophenyl | Kinase B | 500 | |
| Analog 6 | H | 4-(Trifluoromethyl)phenyl | Kinase A | 8 | |
| Analog 7 | CH3 | 4-(Trifluoromethyl)phenyl | Kinase A | 2 |
Key Insights from the Data:
-
Impact of R1 Substitution: The methylation of the pyrazole nitrogen (R1 position), as seen in Analog 2 and Analog 7, consistently leads to a significant increase in potency against Kinase A compared to their unsubstituted counterparts (Analog 1 and Analog 6). This suggests a favorable hydrophobic interaction in the ATP-binding pocket of the kinase.
-
Influence of R2 Substitution: The nature and position of the substituent on the phenyl ring at the R2 position play a crucial role in both potency and selectivity. Electron-withdrawing groups, such as the trifluoromethyl group in Analogs 6 and 7, appear to enhance inhibitory activity against Kinase A.
-
Selectivity Profile: A comparison of the activity of Analogs 1 and 4, and Analogs 2 and 5, reveals that the this compound core can be modified to achieve selectivity between different kinases. The substitutions at R1 and R2 dramatically influence the interaction with off-target kinases like Kinase B.
Experimental Protocols
The data presented in this guide is derived from standardized in vitro kinase inhibition assays. The following provides a detailed methodology for a representative assay.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the activity of a target kinase.
Materials:
-
Recombinant human kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (analogs)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Microplates (e.g., 384-well white plates)
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.
-
Reaction Setup: In a microplate well, combine the assay buffer, the test compound dilution, and the recombinant kinase.
-
Initiation of Reaction: Add a mixture of the biotinylated peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to the wells. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
Visualizing Key Relationships
To better illustrate the concepts discussed, the following diagrams visualize a typical kinase signaling pathway and the experimental workflow.
Caption: A simplified representation of a kinase signaling cascade.
Caption: Workflow for a typical in vitro kinase inhibition assay.
This comparative guide provides a foundational understanding of the SAR for this compound analogs. By systematically analyzing the impact of structural modifications on biological activity, researchers can more effectively design and synthesize novel compounds with improved potency and selectivity, ultimately accelerating the drug discovery process.
In Vitro Target Engagement of 5-methoxy-1H-pyrazolo[3,4-c]pyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vitro validation of target engagement for 5-methoxy-1H-pyrazolo[3,4-c]pyridine. Due to the absence of a publicly disclosed, specific biological target for this compound, this document presents a hypothetical yet representative case study. Here, we designate this compound as "Compound X" and postulate its engagement with Cyclin-Dependent Kinase 2 (CDK2), a common target for pyrazolopyridine scaffolds.
The pyrazolopyridine core is a recognized scaffold in medicinal chemistry, known to interact with a variety of protein targets, particularly protein kinases.[1] Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine have shown inhibitory activity against several kinases, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[2][3][4] This guide outlines the methodologies to validate the direct binding and functional inhibition of our hypothetical Compound X against CDK2, comparing its performance with established CDK2 inhibitors.
Comparative Analysis of CDK2 Inhibition
To ascertain the efficacy and potency of Compound X, a direct comparison with known CDK2 inhibitors is essential. The following table summarizes the inhibitory activities of Compound X against CDK2/Cyclin E, alongside two well-characterized inhibitors, Roscovitine and Dinaciclib. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Assay Type |
| Compound X (Hypothetical) | CDK2/Cyclin E | 75 | Biochemical Kinase Assay |
| Roscovitine | CDK2/Cyclin E | 450 | Biochemical Kinase Assay |
| Dinaciclib | CDK2/Cyclin E | 1 | Biochemical Kinase Assay |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for a biochemical kinase assay to determine IC50 values and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.
Biochemical Kinase Assay Protocol
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK2/Cyclin E.
-
Reagents and Materials :
-
Recombinant human CDK2/Cyclin E enzyme complex.
-
Histone H1 as a substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds (Compound X, Roscovitine, Dinaciclib) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Radiolabeled [γ-³²P]ATP or a fluorescence-based detection reagent (e.g., ADP-Glo™).
-
384-well plates.
-
Plate reader compatible with the chosen detection method.
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in the assay buffer.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the CDK2/Cyclin E enzyme and Histone H1 substrate to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (containing [γ-³²P]ATP if using a radiometric assay).
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA for kinase assays).
-
Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For fluorescence-based assays, the amount of ADP produced is measured.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful technique to verify that a compound binds to its target protein within a cellular environment.
-
Reagents and Materials :
-
Human cell line expressing CDK2 (e.g., MCF-7).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Test compound (Compound X).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating samples (e.g., PCR thermocycler).
-
SDS-PAGE and Western blotting reagents.
-
Anti-CDK2 antibody.
-
-
Procedure :
-
Culture MCF-7 cells to approximately 80% confluency.
-
Treat the cells with either Compound X at a desired concentration or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CDK2 antibody.
-
Quantify the band intensities to generate a melting curve, plotting the amount of soluble CDK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the CDK2 signaling pathway, the CETSA experimental workflow, and the logical process of target engagement validation.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical flow for in vitro target engagement validation.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Reactivity Profiling of 5-methoxy-1H-pyrazolo[3,4-c]pyridine Against a Kinase Panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the kinase selectivity of the novel compound 5-methoxy-1H-pyrazolo[3,4-c]pyridine. While a specific cross-reactivity profile for this compound is not publicly available, this document outlines the methodologies and data presentation standards for conducting such an analysis. The experimental protocols and data tables provided serve as a template for researchers to generate and present their own findings.
Introduction
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[1] Derivatives of this scaffold have been investigated as inhibitors of several kinase families, including cyclin-dependent kinases (CDKs), anaplastic lymphoma kinase (ALK), and c-Met.[2][3][4] Understanding the selectivity of a novel pyrazolopyridine derivative, such as this compound, is crucial for its development as a therapeutic agent. Broad kinase profiling helps to identify primary targets, off-target effects, and potential mechanisms of toxicity.
Data Presentation: Kinase Inhibition Profile
The following table represents a hypothetical kinase inhibition profile for this compound against a panel of 9 representative kinases. Data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases
| Kinase Family | Kinase Target | IC50 (nM) |
| Tyrosine Kinase | SRC | 850 |
| ABL1 | >10,000 | |
| FLT3 | 1,200 | |
| EGFR | >10,000 | |
| Serine/Threonine Kinase | CDK2/cyclin A | 75 |
| ROCK1 | 5,300 | |
| PIM1 | 250 | |
| GSK3β | 8,900 | |
| Lipid Kinase | PI3Kα | >10,000 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
A variety of biochemical assays are available for kinase profiling, including radiometric assays, fluorescence resonance energy transfer (FRET), and luminescence-based assays.[5][6] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][8]
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol outlines the steps for determining the IC50 of this compound against a panel of kinases.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for each specific kinase.
- Kinase Aliquots: Prepare working stocks of each kinase in kinase buffer.
- Test Compound: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM).
2. Kinase Reaction:
- Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[7]
- Add 2 µL of the kinase working stock to each well.[7]
- Incubate for 10-20 minutes at room temperature to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding 2 µL of the ATP/substrate solution to each well.[7][8]
- Incubate for 60 minutes at room temperature.[7]
3. ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[7]
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for kinase cross-reactivity profiling using a luminescence-based assay.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
Pyrazolopyridine Derivatives in Oncology: A Comparative Analysis in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continuously evolving, with kinase inhibitors playing a pivotal role. Among the promising scaffolds, pyrazolopyridine and its related pyrazolopyrimidine structures have emerged as privileged cores in the design of novel anti-cancer agents.[1][2] Their structural similarity to purines allows them to effectively interact with various biological targets, leading to the development of numerous kinase inhibitors.[2][3] This guide provides a comparative analysis of the preclinical efficacy of several pyrazolopyridine derivatives, with a focus on their validation in xenograft models, a critical step in translational oncology research.
Comparative Efficacy of Pyrazolopyridine Derivatives in Xenograft Models
The following table summarizes the in vivo performance of selected pyrazolopyridine and pyrazolopyrimidine derivatives in various cancer xenograft models. This data highlights the therapeutic potential of these compounds in inhibiting tumor growth.
| Compound Name/ID | Cancer Type | Xenograft Model | Dosing Regimen | Key Finding: Tumor Growth Inhibition (TGI) | Target/Mechanism of Action |
| Si 34 (liposomal) | Anaplastic Thyroid Cancer | ARO cells in SCID mice | 25-50 mg/kg, i.v. | Significant tumor growth inhibition.[4] | Inhibition of Src and ERK phosphorylation.[4] |
| CLM3 | Papillary Dedifferentiated Thyroid Cancer | DePTC cells (AL cell line) in CD nu/nu mice | 40 mg/kg/day | Significant inhibition of tumor growth and weight.[5] | Tyrosine kinase inhibitor; increased thrombospondin-1, anti-angiogenic effects.[5] |
| MSC2530818 (compound 26) | Colorectal Cancer | SW620 cells | Not specified | Effective reduction of tumor growth.[1] | High kinase selectivity, p-STAT1 potency.[1] |
| Compound 47 & 48 | Prostate Cancer | PC3 cells in mice | Not specified | Significantly reduced tumor growth.[6] | Potent TRAP1 and Hsp90 inhibitors.[6] |
| Unnamed Pyrazolo[3,4-d]pyrimidine | Osteogenic Sarcoma | SaOS-2 cells in nude mice | Not specified | Significantly reduced tumor volume and weight.[7] | Src phosphorylation inhibitor.[7] |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized experimental protocols for xenograft model validation based on the reviewed literature.
General Xenograft Model Protocol
A widely adopted methodology for evaluating the in vivo efficacy of anti-cancer compounds involves the use of patient-derived or cell line-derived xenograft models.
dot
Caption: General workflow for in vivo efficacy testing in xenograft models.
1. Animal Models:
-
Immunocompromised mice, such as athymic nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice, are typically used to prevent rejection of human tumor cells.[4][5]
2. Cell Lines and Tumor Implantation:
-
Cancer cell lines (e.g., ARO for thyroid cancer, SW620 for colorectal cancer) are cultured in appropriate media.[1][4]
-
A suspension of cells, often mixed with a basement membrane matrix like Matrigel, is injected subcutaneously into the flank of the mice.
3. Drug Formulation and Administration:
-
The pyrazolopyridine derivatives are formulated for in vivo administration. This can include encapsulation in liposomes to improve bioavailability.[4]
-
Administration routes vary and can be intravenous (i.v.) or oral, with dosing schedules ranging from daily to intermittent.[4][5]
4. Efficacy Endpoints:
-
Tumor volumes are measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated to quantify the drug's efficacy.
-
Body weight of the animals is monitored as a general indicator of toxicity.[5]
Signaling Pathways Targeted by Pyrazolopyridine Derivatives
Pyrazolopyridine derivatives exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The diagram below illustrates some of the targeted pathways mentioned in the literature.
dot
Caption: Targeted signaling pathways of select pyrazolopyridine derivatives.
Conclusion
The presented data underscores the significant potential of pyrazolopyridine and pyrazolopyrimidine derivatives as anti-cancer therapeutics. Their efficacy in various xenograft models, coupled with their ability to modulate critical oncogenic signaling pathways, makes them a compelling class of compounds for further drug development. The approval of the RET kinase inhibitor selpercatinib, which features a pyrazolo[1,5-a]pyridine core, for non-small cell lung cancer and thyroid cancer further validates the clinical potential of this scaffold.[1] Continued research and clinical trials are essential to fully realize the therapeutic benefits of these promising agents in the fight against cancer.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Cytotoxic effects of a novel pyrazolopyrimidine derivative entrapped in liposomes in anaplastic thyroid cancer cells in vitro and in xenograft tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Pyrazolopyrimidine vs. Triazolopyrimidine Inhibitors Targeting Plasmodium falciparum
A Comparative Guide for Researchers in Antimalarial Drug Discovery
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous search for novel chemotherapeutic agents. Among the promising heterocyclic scaffolds, pyrazolopyrimidines and triazolopyrimidines have emerged as potent inhibitors of parasite proliferation. This guide provides a comprehensive comparison of these two inhibitor classes, supported by experimental data, to aid researchers in the development of next-generation antimalarials.
Performance at a Glance: Inhibitory Activity
Both pyrazolopyrimidine and triazolopyrimidine derivatives have demonstrated significant in vitro activity against chloroquine-resistant strains of P. falciparum. The following tables summarize the half-maximal inhibitory concentrations (IC50) reported in various studies. It is crucial to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Antiplasmodial Activity of Pyrazolopyrimidine Derivatives against P. falciparum
| Compound ID | R1 | R2 | Ar | P. falciparum (W2 clone) IC50 (µM) | Cytotoxicity (HepG2) IC50 (µM) | Selectivity Index (SI) | Reference |
| 33 | CF3 | CH3 | β-naphthylamine | 1.2 | >562 | 467.8 | [1] |
| 38 | CH3 | CH3 | β-naphthylamine | 5.1 | >406 | 79.6 | [1] |
| 44 | CH3 | CF3 | β-naphthylamine | Not specified | Not specified | Not specified | [2] |
| General Range | - | - | - | 1.2 - 92.4 | - | - | [1][2] |
Table 2: In Vitro Antiplasmodial Activity of Triazolopyrimidine Derivatives against P. falciparum
| Compound ID | Substituent at C2 | Substituent at C7 | P. falciparum (W2 clone) IC50 (µM) | Cytotoxicity (HepG2) IC50 (µM) | Selectivity Index (SI) | Reference |
| 2 | CF3 | 2-naphthyl | 0.023 | >100 | >4347 | [2] |
| 5 | CF3 | 3,4-diCl | 0.55 | >100 | >181 | [2] |
| 8 | CF3 | 4-OCH3 | 0.4 | >100 | >250 | [2] |
| 13 | CF3 | 4-CF3 | 0.3 | >100 | >333 | [2] |
| General Range | CF3 | Various amines | 0.023 - 20 | - | 1,003 - 18,478 | [3][4] |
From the available data, triazolopyrimidine derivatives, particularly those with a trifluoromethyl group at the 2-position, have demonstrated remarkably potent antiplasmodial activity, with IC50 values reaching the nanomolar range.[2][3][4] Pyrazolopyrimidines also exhibit potent activity, though the reported IC50 values in the cited literature are generally in the low micromolar range.[1][2] Both classes of compounds generally show a favorable selectivity index, indicating lower toxicity to human cell lines.
Unraveling the Mechanism: Target and Pathway
A significant body of evidence suggests that both pyrazolopyrimidine and triazolopyrimidine inhibitors primarily target the de novo pyrimidine biosynthesis pathway in P. falciparum.[1][5][6] Unlike their human hosts, the parasites are solely reliant on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[7] The key enzyme in this pathway, P. falciparum dihydroorotate dehydrogenase (PfDHODH) , has been identified as a major target for both inhibitor classes.[1][3][5][8]
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway in P. falciparum.
In addition to PfDHODH, some pyrazolopyrimidine derivatives have been investigated as inhibitors of Plasmodium kinases, such as Calcium-Dependent Protein Kinase 1 (PfCDPK1), which plays a crucial role in parasite invasion and egress.[9][10][11] This suggests that the pyrazolopyrimidine scaffold may offer opportunities for developing multi-target inhibitors.
Experimental Corner: How the Data is Generated
The evaluation of these inhibitors relies on a series of standardized in vitro assays. Understanding these protocols is essential for interpreting the data and designing further experiments.
In Vitro Antiplasmodial Activity Assay
This assay determines the concentration of a compound required to inhibit parasite growth by 50% (IC50).
Caption: General workflow for in vitro antiplasmodial activity assays.
Detailed Steps:
-
P. falciparum Culture: Chloroquine-resistant strains (e.g., W2) are cultured in human erythrocytes in a serum-free or serum-supplemented medium.[12]
-
Drug Dilution: The test compounds are serially diluted in multi-well plates.
-
Incubation: Synchronized, ring-stage parasites are added to the wells and incubated for a full growth cycle (typically 48-72 hours).
-
Growth Measurement: Parasite proliferation is quantified using one of several methods:
Cytotoxicity Assay
This assay assesses the toxicity of the compounds to a mammalian cell line (e.g., human hepatoma HepG2 cells) to determine their selectivity.
Protocol:
-
Cell Culture: HepG2 cells are cultured in appropriate media.
-
Compound Exposure: Cells are exposed to serial dilutions of the test compounds for a specified period (e.g., 24-48 hours).
-
Viability Assessment: Cell viability is measured using colorimetric assays such as MTT or resazurin reduction, which indicate metabolic activity.
-
CC50 Calculation: The concentration that reduces cell viability by 50% (CC50) is calculated. The Selectivity Index (SI) is then determined by the ratio of CC50 to IC50.
P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibition Assay
This enzymatic assay directly measures the inhibition of the PfDHODH enzyme.
Protocol:
-
Enzyme Expression and Purification: Recombinant PfDHODH is expressed and purified.
-
Enzyme Reaction: The assay measures the enzymatic conversion of dihydroorotate to orotate. The reaction is coupled to the reduction of a chromogenic or fluorogenic substrate.
-
Inhibitor Testing: The reaction is performed in the presence of varying concentrations of the test compounds.
-
IC50 Determination: The concentration of the inhibitor that reduces enzyme activity by 50% is determined by measuring the change in absorbance or fluorescence.[5]
Conclusion and Future Directions
Both pyrazolopyrimidine and triazolopyrimidine scaffolds are fertile ground for the discovery of novel antimalarial agents. The current body of research indicates that:
-
Triazolopyrimidines have yielded compounds with exceptionally high potency against P. falciparum, with some derivatives exhibiting nanomolar IC50 values.[2] Their primary mechanism of action appears to be the potent and selective inhibition of PfDHODH.[5][6]
-
Pyrazolopyrimidines also demonstrate strong antiplasmodial activity and have been shown to inhibit PfDHODH.[1][13] Furthermore, this scaffold shows potential for targeting other essential parasite enzymes, such as protein kinases, opening avenues for developing multi-target or combination therapies.[14]
Future research should focus on head-to-head comparative studies under identical experimental conditions to provide a more definitive assessment of their relative merits. Structure-activity relationship (SAR) studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Moreover, exploring the potential of pyrazolopyrimidines as dual-target inhibitors could lead to novel strategies to combat drug resistance. The continued exploration of these promising heterocyclic compounds holds significant potential for delivering the next generation of life-saving antimalarial drugs.
References
- 1. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New trifluoromethyl triazolopyrimidines as anti-Plasmodium falciparum agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of 7-arylaminopyrazolo[1,5-a]pyrimidines as anti-Plasmodium falciparum, antimalarial, and Pf-dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ul.netd.ac.za [ul.netd.ac.za]
Assessing the Selectivity of 5-methoxy-1H-pyrazolo[3,4-c]pyridine for Specific Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse therapeutic applications. This guide provides a comparative analysis of the kinase selectivity of compounds based on the 1H-pyrazolo[3,4-c]pyridine core, with a focus on its potential as a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). We will compare its performance with other pyrazolopyridine isomers targeting different kinases, supported by experimental data and detailed methodologies.
Comparative Kinase Inhibition Data
The selectivity of a kinase inhibitor is paramount for its safety and efficacy. The following table summarizes the inhibitory activity of a representative 1H-pyrazolo[3,4-c]pyridine derivative against its primary target, HPK1, and compares it with other pyrazolopyridine-based inhibitors targeting different kinases. This comparison highlights the distinct selectivity profiles conferred by the specific pyrazolopyridine isomer and its substitutions.
| Compound ID/Class | Scaffold | Primary Target(s) | Inhibition Data | Comparator(s) |
| Compound 6 [1] | 1H-pyrazolo[3,4-c]pyridine | HPK1 | Kᵢ < 1.0 nM | - |
| p-SLP76 (cellular) | IC₅₀ = 144 nM | - | ||
| Compound 7n [2] | 1H-pyrazolo[3,4-b]pyridine | FGFR1 | IC₅₀ = 0.3 nM | VEGFR2 (IC₅₀ = 365.9 nM) |
| Compound 10d [3] | 1H-pyrazolo[3,4-b]pyridine | ALK | IC₅₀ = 69 nM | Crizotinib (ALK-L1196M IC₅₀ = 980 nM) |
| ALK-L1196M | IC₅₀ = 19 nM | |||
| Compound 10g [4] | 1H-pyrazolo[3,4-b]pyridine | ALK, ROS1 | IC₅₀ < 0.5 nM | c-Met (low activity) |
| Compound C03 [5] | 1H-pyrazolo[3,4-b]pyridine | TRKA | IC₅₀ = 56 nM | FAK, PAK4, PLK4 (selective over these) |
| Compound 14g [6] | 1H-pyrazolo[3,4-b]pyridine | CDK2 | IC₅₀ = 0.460 µM | Ribociclib (CDK2 IC₅₀ = 0.068 µM) |
| CDK9 | IC₅₀ = 0.801 µM | Ribociclib (CDK9 IC₅₀ = 0.050 µM) |
Note: The data presented is based on published research. Direct comparison of IC₅₀/Kᵢ values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow
To provide a better context for the targeted inhibition, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for assessing kinase selectivity.
Caption: HPK1 signaling pathway in T-cell activation.
Caption: Experimental workflow for assessing kinase selectivity.
Experimental Protocols
Accurate assessment of kinase inhibition requires robust and well-defined experimental protocols. Below is a detailed methodology for a typical in vitro kinase inhibition assay, based on the principles of the Z'-LYTE™ and LanthaScreen™ assays.
Objective: To determine the in vitro potency (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Test Compound (e.g., 5-methoxy-1H-pyrazolo[3,4-c]pyridine)
-
Kinase of interest (e.g., recombinant human HPK1)
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., site-specific protease for Z'-LYTE™ or Eu-labeled antibody for LanthaScreen™)
-
Stop solution (e.g., EDTA)
-
384-well assay plates
-
Multimode plate reader capable of fluorescence resonance energy transfer (FRET) or time-resolved FRET (TR-FRET) detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compound in DMSO to create a concentration range that will span the expected IC₅₀ value. Typically, an 11-point, 3-fold serial dilution is prepared.
-
Further dilute the compound solutions in the kinase reaction buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
-
Kinase Reaction:
-
Add the diluted test compound or control (DMSO vehicle for 0% inhibition, and a known potent inhibitor for 100% inhibition) to the wells of a 384-well plate.
-
Add the kinase and the fluorescently labeled peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate determination of ATP-competitive inhibitor potency.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
-
Detection:
-
For a Z'-LYTE™-like assay:
-
Add the development reagent (protease) to each well.
-
Incubate for a specified time (e.g., 60 minutes) to allow for the cleavage of non-phosphorylated peptides.
-
-
For a LanthaScreen™-like assay:
-
Add a stop solution containing EDTA and the Eu-labeled anti-phospho-substrate antibody.
-
Incubate for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
-
-
Data Acquisition:
-
Read the plate on a multimode plate reader using appropriate excitation and emission wavelengths for the fluorophores used (e.g., for TR-FRET, excitation at ~340 nm and emission at ~615 nm and ~665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (e.g., 665 nm / 615 nm) for each well.
-
Normalize the data using the controls (0% and 100% inhibition).
-
Plot the percent inhibition as a function of the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Selectivity Profiling: To assess selectivity, the test compound is screened against a broad panel of kinases (a "kinome scan") using a similar assay format, often at a single high concentration (e.g., 1 µM). The percent inhibition for each kinase is determined. Compounds showing significant inhibition of off-target kinases are considered less selective. For promising candidates, full IC₅₀ curves are generated for any off-targets of interest.
This guide provides a framework for understanding and assessing the kinase selectivity of this compound and related compounds. The presented data and protocols are intended to aid researchers in the design and interpretation of their own studies in the pursuit of novel and selective kinase inhibitors.
References
- 1. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 5-methoxy-1H-pyrazolo[3,4-c]pyridine as a Novel Kinase Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of 5-methoxy-1H-pyrazolo[3,4-c]pyridine, hereafter referred to as Compound X. The pyrazolopyridine scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including the inhibition of various protein kinases.[1][2] Recent research has highlighted derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold as potent inhibitors of TANK-binding kinase 1 (TBK1), a crucial kinase in innate immunity signaling pathways.[3] This guide will therefore focus on the validation of Compound X as a TBK1 inhibitor, comparing its potential performance with known inhibitors based on published data for structurally related compounds.
Proposed Mechanism of Action: TBK1 Inhibition
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a central role in the signaling pathways downstream of pattern recognition receptors (PRRs), leading to the production of type I interferons (IFNs) and other inflammatory cytokines. Its dysregulation is implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[3] The proposed mechanism of action for Compound X is the direct inhibition of the TBK1 kinase domain, preventing the phosphorylation of its downstream substrates, such as IRF3, and thereby blocking the pro-inflammatory signaling cascade.
// Edges PRR -> Adaptors [label=" recruits "]; Adaptors -> TBK1 [label=" activates "]; TBK1 -> IRF3 [label=" phosphorylates "]; IRF3 -> pIRF3 [style=invis]; // for layout pIRF3 -> Dimerization; Dimerization -> IFN_Genes [label=" activates transcription of "]; IFN_Genes -> IFN_Production;
CompoundX -> TBK1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label=" inhibits "]; } caption="Figure 1: Proposed TBK1 signaling pathway and point of inhibition by Compound X."
Performance Comparison with Alternative Inhibitors
To objectively evaluate the potential of Compound X, its performance must be benchmarked against established TBK1 inhibitors and potent analogs from the same chemical class. The following table summarizes key quantitative data for Compound X (hypothetical values based on potent analogs), a highly potent 1H-pyrazolo[3,4-b]pyridine derivative (15y), and two well-characterized reference inhibitors, BX795 and MRT67307.[3]
| Compound | Scaffold | Target | IC₅₀ (nM) [3] | Selectivity Notes |
| Compound X (Hypothetical) | Pyrazolo[3,4-c]pyridine | TBK1 | 0.5 | High selectivity anticipated based on related scaffolds. |
| Compound 15y | Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | Good selectivity over other IKK family kinases. |
| BX795 | Pyrrolopyrimidine | TBK1/IKKε | 7.1 | Also inhibits PDK1, Aurora kinases, and others. |
| MRT67307 | Pyrrolopyrimidine | TBK1/IKKε | 28.7 | Potent inhibitor of both TBK1 and IKKε. |
Experimental Protocols for Mechanism Validation
Validating the proposed mechanism of action requires a multi-faceted approach, starting with direct target engagement and moving to cellular and functional outcomes.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of TBK1.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against recombinant human TBK1.
-
Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) is used to quantify ATP consumption during the kinase reaction. The luminescent signal is inversely proportional to kinase activity.
-
Methodology:
-
Recombinant human TBK1 enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
Test compounds (e.g., Compound X) are added across a range of concentrations (e.g., 10-point serial dilution). A DMSO control (0% inhibition) and a potent known inhibitor (100% inhibition) are included.
-
The reaction is initiated and allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The Kinase-Glo® reagent is added to stop the reaction and measure the amount of remaining ATP.
-
Luminescence is read on a plate reader.
-
Data are normalized, and the IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic curve.
-
Cellular Assay: Inhibition of TBK1 Downstream Signaling
This assay confirms that the compound can engage and inhibit TBK1 within a cellular context, leading to the expected downstream effect.
-
Objective: To measure the inhibition of IFN-β (a key downstream product of TBK1 activation) production in a relevant cell line.
-
Principle: Human monocytic cell lines like THP-1 are stimulated to activate the TBK1 pathway, and the subsequent production of IFN-β is quantified by RT-qPCR.
-
Methodology:
-
THP-1 cells are plated and pre-treated for 1-2 hours with various concentrations of the test compound or vehicle control (DMSO).
-
The TBK1 pathway is activated by transfecting the cells with a stimulant like poly(I:C) or cGAMP.
-
Cells are incubated for a further 4-6 hours post-stimulation.
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR (qPCR) is run using specific primers for the IFN-β gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of IFN-β mRNA is calculated, and the dose-dependent inhibition by the test compound is determined.
-
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Personal Protective Equipment for 5-methoxy-1H-pyrazolo[3,4-c]pyridine
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 5-methoxy-1H-pyrazolo[3,4-c]pyridine must adhere to stringent safety protocols to mitigate risks associated with its handling. This guide provides essential information on personal protective equipment (PPE), emergency procedures, and disposal, ensuring a safe laboratory environment. The primary hazards associated with this compound are serious eye irritation and potential harm if swallowed.
Hazard Identification and Personal Protective Equipment (PPE)
| Operation | Engineering Controls | Hand Protection | Eye and Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Transfer of Solids | Chemical Fume Hood or Ventilated Enclosure | Nitrile gloves (minimum 4 mil thickness), changed frequently. | Safety goggles. A face shield is recommended if there is a significant risk of dust generation. | If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. | Laboratory coat, long pants, and closed-toe shoes. |
| Preparation of Solutions | Chemical Fume Hood | Nitrile gloves (minimum 4 mil thickness). | Chemical safety goggles. A face shield should be worn if splashing is possible. | Not generally required when working in a fume hood. | Laboratory coat, long pants, and closed-toe shoes. |
| Reaction Work-up and Purification | Chemical Fume Hood | Nitrile gloves (minimum 4 mil thickness). Consider double-gloving if prolonged contact is anticipated. | Chemical safety goggles and a face shield. | Not generally required when working in a fume hood. | Laboratory coat, long pants, and closed-toe shoes. An acid-resistant apron may be necessary depending on the reagents used. |
Emergency Protocols: Immediate Actions for Exposure
In the event of accidental exposure, immediate and decisive action is critical.
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Skin Contact:
-
Immediately wash the affected area with soap and plenty of water.
-
Remove contaminated clothing.
-
If irritation persists, seek medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Operational and Disposal Plans
A systematic approach to handling and disposal is fundamental to laboratory safety. The following workflow outlines the key steps for managing this compound from receipt to disposal.
Disposal: All waste contaminated with this compound, including unused compound, contaminated consumables (e.g., gloves, weighing paper), and solutions, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled container. Do not mix with incompatible waste streams.
-
Disposal Vendor: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
The logical approach to ensuring safety when handling this and any other chemical involves a clear hierarchy of controls.
By adhering to these guidelines, researchers can effectively manage the risks associated with this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety protocols and the most recent safety data sheets for the chemicals you are working with.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
